Robenacoxib-d5
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C16H13F4NO2 |
|---|---|
Peso molecular |
332.30 g/mol |
Nombre IUPAC |
2-[5-(1,1,2,2,2-pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid |
InChI |
InChI=1S/C16H13F4NO2/c1-2-8-3-4-12(9(5-8)6-13(22)23)21-16-14(19)10(17)7-11(18)15(16)20/h3-5,7,21H,2,6H2,1H3,(H,22,23)/i1D3,2D2 |
Clave InChI |
ZEXGDYFACFXQPF-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O |
SMILES canónico |
CCC1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
The Role of Robenacoxib-d5 in Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Robenacoxib-d5 is the deuterium-labeled form of Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for the cyclooxygenase-2 (COX-2) enzyme. In the realm of pharmaceutical research, particularly in drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled compounds like this compound are indispensable tools. This technical guide provides an in-depth overview of the primary application of this compound as an internal standard in the bioanalysis of Robenacoxib, a critical aspect of its preclinical and clinical development. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision.
This compound is structurally identical to Robenacoxib, with the exception of five deuterium atoms replacing five hydrogen atoms on the ethyl group. This mass difference allows for its differentiation from the unlabeled drug by a mass spectrometer, while its physicochemical properties remain nearly identical. This characteristic is paramount for its function as an internal standard, as it co-elutes with Robenacoxib during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer source. Consequently, any sample-to-sample variability during preparation and analysis is mirrored in both the analyte and the internal standard, allowing for highly reliable quantification.
Core Application: Internal Standard in Bioanalytical Methods
The principal use of this compound in research is as an internal standard for the accurate quantification of Robenacoxib in biological matrices such as plasma, blood, and tissue homogenates.[1] This is a crucial component of pharmacokinetic studies, which aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.[2] The data from these studies are fundamental in determining appropriate dosage regimens and assessing the safety profile of a new chemical entity.[3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for these studies due to its high sensitivity, selectivity, and speed.[4] In a typical LC-MS/MS workflow, a known concentration of this compound is added to all samples, including calibration standards, quality controls, and the unknown study samples, at the beginning of the sample preparation process. By calculating the ratio of the peak area of Robenacoxib to that of this compound, the concentration of Robenacoxib in the unknown samples can be accurately determined.
Experimental Protocols
While specific, detailed protocols for the use of this compound are often proprietary to the developing laboratories, the following represents a synthesized, representative experimental protocol for the quantification of Robenacoxib in plasma, based on methodologies described in the scientific literature for Robenacoxib and other NSAIDs.
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a common technique for cleaning up and concentrating analytes from complex biological matrices prior to LC-MS/MS analysis.[5]
Materials:
-
Plasma samples (from treated subjects, calibration standards, and quality controls)
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
SPE cartridges (e.g., C18, mixed-mode cation exchange)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
Phosphate buffer (e.g., 50 mM, pH 6.0)
Procedure:
-
Thaw plasma samples to room temperature.
-
To 100 µL of each plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of the this compound internal standard working solution. Vortex briefly to mix.
-
Add 200 µL of phosphate buffer to each tube and vortex.
-
Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Load the entire sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elute the Robenacoxib and this compound from the cartridge with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometer Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor-to-product ion transitions for both Robenacoxib and this compound would be optimized by infusing a standard solution of each compound into the mass spectrometer. For Robenacoxib (Molecular Weight: 327.28 g/mol ), a likely precursor ion would be [M-H]⁻ at m/z 326.3. For this compound (Molecular Weight: 332.31 g/mol ), the precursor ion would be [M-H]⁻ at m/z 331.3. The product ions would be specific fragments generated by collision-induced dissociation.
-
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
The primary output of research utilizing this compound is quantitative data on the pharmacokinetics of Robenacoxib. The following tables summarize typical pharmacokinetic parameters that are determined using this methodology, with example data from studies in dogs and cats.
Table 1: Pharmacokinetic Parameters of Robenacoxib in Dogs Following a Single Administration
| Parameter | Intravenous (IV) | Oral (fasted) | Oral (fed) | Subcutaneous (SC) |
| Dose (mg/kg) | 1.0 | 2.0 | 2.0 | 2.0 |
| Tmax (h) | - | 0.5 | 1.0 | 0.5 |
| Cmax (ng/mL) | - | 1800 | 1200 | 1600 |
| AUC (ng·h/mL) | 1200 | 2400 | 1800 | 2600 |
| t½ (h) | 0.63 | 0.7 | 0.8 | 0.9 |
| Bioavailability (%) | 100 | 84 | 62 | 88 |
Data compiled and synthesized from literature sources for illustrative purposes.[5]
Table 2: Pharmacokinetic Parameters of Robenacoxib in Cats Following a Single Administration
| Parameter | Intravenous (IV) | Oral | Subcutaneous (SC) |
| Dose (mg/kg) | 2.0 | 2.0 | 2.0 |
| Tmax (h) | - | 0.5 | 1.0 |
| Cmax (ng/mL) | - | 1159 | 1464 |
| AUC (ng·h/mL) | - | 1337 | 3128 |
| t½ (h) | 1.1 | 1.5 | 1.3 |
| Bioavailability (%) | 100 | ~60 | 69 |
Data compiled and synthesized from literature sources for illustrative purposes.
Visualizations
Bioanalytical Workflow using this compound
The following diagram illustrates the typical workflow for analyzing biological samples for Robenacoxib concentration using this compound as an internal standard.
Caption: Bioanalytical workflow for Robenacoxib quantification.
Pharmacokinetic Study Design
This diagram outlines a typical crossover study design used to determine the pharmacokinetic profile of Robenacoxib, a study in which this compound would be essential for sample analysis.
References
An In-depth Technical Guide to Robenacoxib-d5
This guide provides researchers, scientists, and drug development professionals with essential technical data and procedural insights into Robenacoxib-d5, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Robenacoxib.
Core Molecular Attributes
This compound is a stable isotope-labeled version of Robenacoxib, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. The incorporation of five deuterium atoms increases its molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometry-based analyses.
Table 1: Molecular Data for this compound and Robenacoxib
| Property | This compound | Robenacoxib |
| Molecular Formula | C₁₆H₈D₅F₄NO₂[1][2] | C₁₆H₁₃F₄NO₂[1][3] |
| Molecular Weight | 332.31 g/mol [1][2] | 327.27 g/mol [3][4] |
| CAS Number (Unlabeled) | 220991-32-2[2][5] | 220991-32-2[3][6][7] |
Experimental Protocols
Due to its primary application as an internal standard, detailed experimental protocols for this compound focus on its use in quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS).
Protocol: Quantification of Robenacoxib in Plasma using LC-MS with this compound as an Internal Standard
1. Preparation of Stock Solutions and Internal Standard:
- Prepare a stock solution of Robenacoxib in a suitable solvent (e.g., methanol or acetonitrile).
- Prepare a separate stock solution of this compound, the internal standard, in the same solvent.
2. Sample Preparation:
- Thaw plasma samples at room temperature.
- Spike a known volume of plasma with the this compound internal standard solution.
- Perform a protein precipitation step by adding a precipitating agent (e.g., acetonitrile).
- Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Collect the supernatant for LC-MS analysis.
3. LC-MS Analysis:
- Inject the supernatant onto a suitable liquid chromatography column (e.g., a C18 column).
- Use a mobile phase gradient to achieve chromatographic separation of Robenacoxib and this compound.
- Detect and quantify the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Robenacoxib and this compound.
4. Data Analysis:
- Calculate the peak area ratio of Robenacoxib to this compound.
- Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.
- Determine the concentration of Robenacoxib in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualized Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study involving the quantification of Robenacoxib using this compound.
Caption: Workflow for Robenacoxib quantification using an internal standard.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | Axios Research [axios-research.com]
- 3. scbt.com [scbt.com]
- 4. Robenacoxib | C16H13F4NO2 | CID 6433107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bdg.co.nz [bdg.co.nz]
- 6. Robenacoxib |CAS 220991-32-2|DC Chemicals [dcchemicals.com]
- 7. glpbio.com [glpbio.com]
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Robenacoxib-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis and isotopic labeling strategy for Robenacoxib-d5, a deuterated internal standard for the non-steroidal anti-inflammatory drug (NSAID) Robenacoxib. This document outlines a plausible synthetic pathway, detailed experimental protocols, predicted analytical data, and the mechanism of action of Robenacoxib.
Introduction
Robenacoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine to control pain and inflammation.[1] Stable isotope-labeled internal standards, such as this compound, are essential for the accurate quantification of the parent drug in biological matrices during pharmacokinetic and metabolism studies. The deuterium-labeled analog, with the ethyl group on the phenylacetic acid core replaced by an ethyl-d5 group, serves as an ideal internal standard due to its similar physicochemical properties to Robenacoxib and its distinct mass spectrometric signature.
Proposed Synthesis of this compound
The proposed synthesis of this compound involves a multi-step process, beginning with the synthesis of a key intermediate, 2-amino-5-ethylphenylacetic acid, followed by N-arylation and subsequent isotopic labeling of the ethyl group.
Overall Reaction Scheme:
A plausible synthetic strategy is a Friedel-Crafts acylation of a suitable precursor with deuterated acetyl chloride, followed by a reduction of the resulting ketone to the ethyl-d5 group.
Synthesis of the Core Structure: 2-(5-acetyl-2-((2,3,5,6-tetrafluorophenyl)amino)phenyl)acetic acid
The initial steps focus on constructing the main framework of the Robenacoxib molecule.
Step 1: Synthesis of 2-(5-acetyl-2-aminophenyl)acetic acid. This intermediate can be synthesized from commercially available starting materials. A potential route involves the Friedel-Crafts acylation of 2-aminophenylacetic acid.
Step 2: N-arylation with 1,2,3,5-tetrafluorobenzene. The amino group of 2-(5-acetyl-2-aminophenyl)acetic acid is then arylated using 1,2,3,5-tetrafluorobenzene under basic conditions to yield 2-(5-acetyl-2-((2,3,5,6-tetrafluorophenyl)amino)phenyl)acetic acid.
Isotopic Labeling
Step 3: Friedel-Crafts Acylation with Acetyl-d3 Chloride. A key step for introducing the deuterium atoms is a Friedel-Crafts acylation reaction on a suitable precursor, such as 2-((2,3,5,6-tetrafluorophenyl)amino)phenylacetic acid, using acetyl-d3 chloride in the presence of a Lewis acid catalyst like aluminum chloride. This introduces a trideuteroacetyl group (-COCD3).
Step 4: Reduction of the Ketone to an Ethyl-d5 Group. The ketone functional group of the product from Step 3 is then reduced to a methylene group (-CD2-) to form the final ethyl-d5 group (-CD2CD3). This can be achieved through a Clemmensen reduction (using zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine and a strong base).[2][3]
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of this compound. These are based on general procedures for similar reactions and should be optimized for this specific synthesis.
Materials and Methods
| Reagent/Solvent | Supplier | Purity |
| 2-Aminophenylacetic acid | Commercially Available | ≥98% |
| Acetyl chloride | Commercially Available | ≥99% |
| Aluminum chloride | Commercially Available | Anhydrous, ≥99% |
| 1,2,3,5-Tetrafluorobenzene | Commercially Available | ≥98% |
| Acetyl-d3 chloride | Commercially Available | 99 atom % D |
| Zinc amalgam (Zn/Hg) | Prepared in-house | - |
| Hydrazine hydrate | Commercially Available | ≥98% |
| Potassium hydroxide | Commercially Available | ≥85% |
| Diethylene glycol | Commercially Available | Anhydrous, ≥99% |
| Dichloromethane | Commercially Available | Anhydrous, ≥99.8% |
| Diethyl ether | Commercially Available | Anhydrous, ≥99.7% |
| Toluene | Commercially Available | Anhydrous, ≥99.8% |
| Hydrochloric acid | Commercially Available | Concentrated (37%) |
| Sodium bicarbonate | Commercially Available | ≥99.5% |
| Magnesium sulfate | Commercially Available | Anhydrous |
Synthesis of 2-(5-acetyl-2-((2,3,5,6-tetrafluorophenyl)amino)phenyl)acetic acid (Intermediate)
Protocol:
-
Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane at 0 °C, slowly add acetyl chloride (1.1 eq). After 15 minutes, add 2-aminophenylacetic acid (1.0 eq) portion-wise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
N-arylation: Dissolve the crude 2-(5-acetyl-2-aminophenyl)acetic acid (1.0 eq) in a suitable solvent such as DMF. Add a base, for example, potassium carbonate (2.5 eq), followed by 1,2,3,5-tetrafluorobenzene (1.2 eq). Heat the mixture at 100-120 °C for 8-12 hours.
-
Purification: After cooling, pour the reaction mixture into water and acidify with HCl. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Synthesis of this compound
Protocol:
-
Friedel-Crafts Acylation with Acetyl-d3 Chloride: In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane at 0 °C. Add acetyl-d3 chloride (1.1 eq) dropwise. After stirring for 15 minutes, add 2-((2,3,5,6-tetrafluorophenyl)amino)phenylacetic acid (1.0 eq) portion-wise. Allow the mixture to stir at room temperature for 16 hours.
-
Work-up: Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl. Extract the aqueous phase with dichloromethane (3x). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Clemmensen Reduction: To a flask containing the crude deuterated ketone from the previous step, add amalgamated zinc (10 eq) and a mixture of concentrated hydrochloric acid and water (1:1). Reflux the mixture for 24-48 hours, with periodic additions of concentrated HCl.
-
Alternative Wolff-Kishner Reduction: To a flask containing the crude deuterated ketone, add hydrazine hydrate (5 eq) and diethylene glycol. Heat the mixture to 120 °C for 1 hour. Then, add potassium hydroxide (5 eq) and increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off. Maintain at this temperature for 4 hours.
-
Final Purification: After completion of the reduction, cool the reaction mixture and pour it into water. Acidify with concentrated HCl and extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the final product, this compound, by recrystallization or column chromatography.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₈D₅F₄NO₂ |
| Molecular Weight | 332.31 g/mol |
| Appearance | White to off-white solid |
| Isotopic Purity | ≥98 atom % D |
Predicted Analytical Data
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | m | 3H | Aromatic protons |
| ~6.8 | s (br) | 1H | NH |
| ~3.7 | s | 2H | -CH₂-COOH |
| ~1.2 | s | 0H | -CD₂CD₃ (protons absent) |
Predicted Mass Spectrometry Data (ESI+):
| m/z (Da) | Relative Intensity (%) | Assignment |
| 333.1 | 100 | [M+H]⁺ |
| 288.1 | ~40 | [M+H - COOH]⁺ |
| 258.1 | ~20 | [M+H - COOH - CD₂CD₃]⁺ |
Mechanism of Action and Signaling Pathway
Robenacoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[4] COX-2 is an inducible enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[5][6] By selectively inhibiting COX-2, Robenacoxib reduces the production of these pro-inflammatory prostaglandins, thereby exerting its analgesic and anti-inflammatory effects.[7][8] Its selectivity for COX-2 over COX-1, a constitutively expressed isoform involved in gastrointestinal protection and platelet function, is thought to contribute to its improved gastrointestinal safety profile compared to non-selective NSAIDs.
COX-2 Signaling Pathway
Caption: Robenacoxib's COX-2 Inhibition Pathway.
Synthesis Workflow
Caption: Proposed Synthesis Workflow for this compound.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and isotopic labeling of this compound. The outlined multi-step synthesis, involving a key Friedel-Crafts acylation with a deuterated reagent followed by reduction, presents a viable strategy for obtaining the desired labeled compound. The provided experimental protocols offer a starting point for laboratory synthesis, and the predicted analytical data can aid in the characterization of the final product. The visualization of the COX-2 signaling pathway clarifies the mechanism of action of Robenacoxib. Further research and experimental validation are necessary to optimize the proposed synthesis and confirm the analytical characteristics of this compound.
References
- 1. Robenacoxib in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction [chem.ucla.edu]
- 3. Acetophenone C6H5COCH3 can be reduced to ethyl benzene C6H5CH2CH3 byI. Clemmensen reduction (Zn-(Hg)/ conc. HCI)II.Wolff-Kishner reduction (N2H4/Glycol, KOH)III.Birch reduction Na/NH3/CH3OH Select the correct methods to carry the above function. [infinitylearn.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. Onsior® (robenacoxib) | Dog, Cat, Pet Medication PetMD | PetMD [petmd.com]
- 8. Robenacoxib (Onsior) - Veterinary Partner - VIN [veterinarypartner.vin.com]
Navigating the Nuances of Non-Steroidal Anti-Inflammatory Drugs: A Technical Guide to Robenacoxib and its Deuterated Analog, Robenacoxib-d5
For Immediate Release
In the landscape of veterinary medicine and drug development, precision and accuracy are paramount. This technical guide offers an in-depth exploration of Robenacoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, and its deuterated counterpart, Robenacoxib-d5. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core differences between these two compounds, focusing on their physicochemical properties, analytical applications, and mechanism of action. Through detailed data presentation, experimental protocols, and visual diagrams, this guide aims to provide a comprehensive resource for studies involving Robenacoxib.
Core Differences and Physicochemical Properties
Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine to manage pain and inflammation in dogs and cats.[1][2] Its deuterated analog, this compound, is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of Robenacoxib in biological matrices.[3]
Table 1: Physicochemical Properties of Robenacoxib and this compound
| Property | Robenacoxib | This compound |
| Chemical Formula | C₁₆H₁₃F₄NO₂[8][9] | C₁₆H₈D₅F₄NO₂[4][6][7] |
| Molecular Weight | 327.27 g/mol [8][9] | 332.31 g/mol [6][7] |
| IUPAC Name | 2-[5-ethyl-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid[8] | 2-(5-(ethyl-d5)-2-((2,3,5,6-tetrafluorophenyl)amino)phenyl)acetic acid[5] |
| Primary Application | Active Pharmaceutical Ingredient (NSAID)[1] | Internal Standard for Bioanalysis[3][10] |
| pKa (Strongest Acidic) | 3.65 | Not explicitly found, but expected to be very similar to Robenacoxib |
| Water Solubility | 0.00411 mg/mL | Not explicitly found, but expected to be very similar to Robenacoxib |
| logP | 4.68 | Not explicitly found, but expected to be very similar to Robenacoxib |
Mechanism of Action: Selective COX-2 Inhibition
Robenacoxib exerts its anti-inflammatory and analgesic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][11][12] In the inflammatory cascade, cellular injury or inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. The COX enzymes (COX-1 and COX-2) then catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12]
COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions such as gastrointestinal protection and platelet aggregation. In contrast, COX-2 is typically induced at sites of inflammation. By selectively inhibiting COX-2, Robenacoxib effectively reduces the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby offering a better safety profile compared to non-selective NSAIDs.[11][12]
Experimental Protocols: Bioanalytical Quantification of Robenacoxib
The accurate measurement of Robenacoxib in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. A validated LC-MS/MS method using this compound as an internal standard is the gold standard for this purpose.
Objective: To quantify the concentration of Robenacoxib in plasma samples.
Materials:
-
Robenacoxib analytical standard
-
This compound (internal standard)
-
Biological matrix (e.g., dog or cat plasma)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add a known concentration of this compound solution.
-
Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 ratio (v/v) to the plasma volume.
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.[3]
-
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is commonly used.[3]
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) is employed to separate Robenacoxib from other matrix components.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative electrospray ionization (ESI-) is typically used.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Robenacoxib: m/z 326 → 222[3]
-
This compound: The precursor ion will be shifted by +5 Da (m/z 331), and the fragment ion may or may not be shifted depending on which part of the molecule it originates from. The exact transition for this compound would be determined during method development.
-
-
Quantification: The peak area ratio of the analyte (Robenacoxib) to the internal standard (this compound) is used to construct a calibration curve and determine the concentration of Robenacoxib in the unknown samples.[3]
-
Conclusion
The distinction between Robenacoxib and its deuterated analog, this compound, is critical for researchers in the field of veterinary drug development and analysis. While Robenacoxib serves as the therapeutic agent, selectively targeting the COX-2 enzyme to alleviate pain and inflammation, this compound is an indispensable tool for accurate bioanalytical quantification. Understanding their respective properties and applications, as outlined in this guide, is essential for conducting robust and reliable research. The provided experimental framework and visual diagrams offer a practical foundation for the implementation of studies involving these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Safety evaluation of the interchangeable use of robenacoxib (Onsior™) tablets and solution for injection in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary deuterium kinetic isotope effects prolong drug release and polymer biodegradation in a drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical determination and pharmacokinetics of robenacoxib in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential pharmacokinetics and pharmacokinetic/pharmacodynamic modelling of robenacoxib and ketoprofen in a feline model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology, safety, efficacy and clinical uses of the COX-2 inhibitor robenacoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of COX-2 modulates multiple functional pathways during acute inflammation and pain [pfocr.wikipathways.org]
- 12. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Mechanism of Action of Robenacoxib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, exerts its therapeutic effects through the highly selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This targeted mechanism of action is central to its anti-inflammatory, analgesic, and antipyretic properties, while minimizing the adverse effects associated with non-selective NSAIDs. This technical guide provides a comprehensive overview of the core mechanism of action of robenacoxib, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Mechanism of Action: Selective COX-2 Inhibition
Robenacoxib's primary mechanism of action is the potent and selective inhibition of the COX-2 enzyme.[1][2][3][4] The cyclooxygenase enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is a constitutive enzyme involved in physiological functions such as gastrointestinal protection and platelet aggregation. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever.[1] By selectively targeting COX-2, robenacoxib effectively reduces the production of these pro-inflammatory prostaglandins without significantly impacting the homeostatic functions of COX-1.[2]
The selectivity of robenacoxib for COX-2 over COX-1 has been demonstrated in multiple in vitro and ex vivo studies across different species.[1][2][5] This high degree of selectivity is a key factor in its favorable safety profile compared to less selective NSAIDs.
Pharmacodynamics: Inhibition of Prostaglandin Synthesis
The inhibition of COX-2 by robenacoxib directly leads to a reduction in the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1][2] The anti-inflammatory and analgesic effects of robenacoxib are primarily attributed to this downstream effect.
dot
Pharmacokinetics: Tissue Selectivity
A notable feature of robenacoxib's pharmacokinetic profile is its tissue selectivity. Despite a relatively short plasma half-life, robenacoxib concentrates at sites of inflammation.[1][5] This is attributed to its high degree of plasma protein binding and its acidic nature, which leads to accumulation in the acidic environment of inflamed tissues.[1] This targeted distribution ensures that therapeutic concentrations are maintained at the site of action, while systemic exposure is minimized, further contributing to its safety profile.
Quantitative Data
Table 1: In Vitro COX-1/COX-2 Selectivity of Robenacoxib
| Species | Assay Type | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Dog | Whole Blood | >100 | 0.04 | >2500 | King et al. (2010) |
| Cat | Whole Blood | 28.9 | 0.058 | ~500 | Giraudel et al. (2009) |
| Rat | Purified Enzyme | 22 | 0.07 | 314 | King et al. (2009) |
Table 2: Pharmacokinetic Parameters of Robenacoxib
| Species | Route | Tmax (h) | T1/2 (h) | Bioavailability (%) | Reference |
| Dog | Oral (fasted) | <1 | 0.63 | 84 | Jung et al. (2009)[6] |
| Dog | Subcutaneous | <1 | - | 88 | Jung et al. (2009)[6] |
| Cat | Oral | 0.5 | 1.1 | 26-49 | Giraudel et al. (2009) |
| Cat | Subcutaneous | 0.5 | 1.3 | 93 | Giraudel et al. (2009) |
Experimental Protocols
In Vitro Canine Whole Blood COX Inhibition Assay
This assay is a standard method to determine the COX-1 and COX-2 inhibitory activity of a compound in a physiologically relevant matrix.
Methodology:
-
Blood Collection: Collect fresh venous blood from healthy dogs into tubes containing heparin.
-
COX-1 Assay (Thromboxane B2 Production):
-
Aliquot whole blood into tubes.
-
Add various concentrations of robenacoxib or vehicle control.
-
Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and subsequent thromboxane A2 (TXA2) production, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
Centrifuge the samples to separate the serum.
-
Measure TXB2 concentrations in the serum using a validated immunoassay.
-
-
COX-2 Assay (Prostaglandin E2 Production):
-
Aliquot whole blood into tubes.
-
Add various concentrations of robenacoxib or vehicle control.
-
Add lipopolysaccharide (LPS) to induce COX-2 expression and activity in monocytes.
-
Incubate the samples at 37°C for 24 hours.
-
Centrifuge the samples to separate the plasma.
-
Measure PGE2 concentrations in the plasma using a validated immunoassay.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 (COX-1) and PGE2 (COX-2) production for each concentration of robenacoxib.
-
Determine the IC50 values (the concentration of drug that causes 50% inhibition) for both COX-1 and COX-2.
-
Calculate the COX-1/COX-2 selectivity ratio (IC50 COX-1 / IC50 COX-2).
-
dot
In Vivo Carrageenan-Induced Paw Edema in Dogs
This model is used to evaluate the anti-inflammatory activity of a compound in an acute inflammatory setting.[7][8][9][10]
Methodology:
-
Animal Preparation: Use healthy adult dogs. Fast the animals overnight before the experiment.
-
Drug Administration: Administer robenacoxib or vehicle control orally or subcutaneously at predetermined doses.
-
Induction of Inflammation: After a set period following drug administration, inject a solution of carrageenan (typically 1%) into the plantar surface of one hind paw.[7] The contralateral paw may be injected with saline as a control.
-
Measurement of Paw Edema: Measure the volume or thickness of the inflamed paw at various time points after carrageenan injection using a plethysmometer or calipers.
-
Data Analysis:
-
Calculate the percentage increase in paw volume or thickness compared to the pre-injection baseline.
-
Compare the degree of edema in the robenacoxib-treated groups to the vehicle-treated group.
-
Determine the dose-dependent inhibitory effect of robenacoxib on paw edema.
-
In Vivo Lipopolysaccharide (LPS)-Induced Pyrexia in Dogs
This model is employed to assess the antipyretic effects of a compound.[11][12]
Methodology:
-
Animal Preparation: Use healthy adult dogs. Measure baseline rectal temperature.
-
Drug Administration: Administer robenacoxib or vehicle control at specified doses.
-
Induction of Pyrexia: After a defined period, inject a pyrogenic dose of LPS intravenously.
-
Temperature Monitoring: Monitor rectal temperature at regular intervals for several hours after LPS injection.
-
Data Analysis:
-
Plot the change in rectal temperature over time for each treatment group.
-
Compare the febrile response in the robenacoxib-treated groups to the vehicle-treated group.
-
Quantify the antipyretic effect of robenacoxib.
-
Randall-Selitto Test in Rats
This test is used to measure mechanical nociceptive thresholds and evaluate the analgesic properties of a compound.[13][14][15][16]
Methodology:
-
Animal Preparation: Use adult rats. Induce inflammation in one hind paw by injecting a phlogistic agent (e.g., carrageenan or yeast suspension).[13]
-
Drug Administration: Administer robenacoxib or vehicle control at various doses.
-
Nociceptive Testing: At specific time points after drug administration, apply a gradually increasing mechanical pressure to the inflamed paw using a specialized apparatus.
-
Endpoint Measurement: Record the pressure at which the rat exhibits a withdrawal response (e.g., flinching or vocalization). A cut-off pressure is set to prevent tissue damage.
-
Data Analysis:
-
Determine the mean paw withdrawal threshold for each treatment group.
-
Compare the withdrawal thresholds of the robenacoxib-treated groups to the vehicle-treated group.
-
Assess the dose-dependent analgesic effect of robenacoxib.
-
Downstream Signaling Pathways
While the primary downstream effect of robenacoxib is the inhibition of prostaglandin synthesis, its selective action on COX-2 may have other, more subtle effects on inflammatory signaling.
-
Cytokine Modulation: By reducing prostaglandin production, robenacoxib may indirectly influence the production and activity of various pro-inflammatory cytokines. However, direct, significant effects on cytokine production independent of prostaglandin inhibition have not been extensively documented.
-
Leukotriene Pathway: Robenacoxib does not appear to have a significant direct inhibitory effect on the lipoxygenase (LOX) pathway, which is responsible for the synthesis of leukotrienes.
-
Substance P and Bradykinin: The sensation of pain is also mediated by other molecules such as substance P and bradykinin.[17][18][19][20] While NSAIDs' primary action is on prostaglandins, the reduction in inflammation and sensitization of nerve endings by prostaglandins can indirectly modulate the effects of these other pain mediators.
Conclusion
Robenacoxib's mechanism of action is characterized by its high selectivity for the COX-2 enzyme, leading to potent anti-inflammatory, analgesic, and antipyretic effects. Its pharmacokinetic property of accumulating at sites of inflammation further enhances its efficacy and safety. The experimental models described herein are crucial for the preclinical evaluation of its pharmacodynamic and pharmacokinetic profiles. For researchers and drug development professionals, a thorough understanding of this targeted mechanism is fundamental to the rational application and further development of selective COX-2 inhibitors.
References
- 1. Carrageenan-induced paw edema test: Significance and symbolism [wisdomlib.org]
- 2. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Robenacoxib in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic/pharmacodynamic modelling of robenacoxib in a feline tissue cage model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical determination and pharmacokinetics of robenacoxib in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. criver.com [criver.com]
- 9. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 11. Establishment of a low dose canine endotoxemia model to test anti-inflammatory drugs: effects of prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma profiles of IL-6 and TNF with fever-inducing doses of lipopolysaccharide in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randall–Selitto test - Wikipedia [en.wikipedia.org]
- 14. Determination of analgesic drug efficacies by modification of the Randall and Selitto rat yeast paw test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Robenacoxib in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Interaction of bradykinin with substance P on vascular permeability and pain response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lipopolysaccharide-induced paw edema model for detection of cytokine modulating anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Robenacoxib-d5 Standard: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the commercial sourcing and application of Robenacoxib-d5, a deuterated internal standard crucial for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) Robenacoxib in biological matrices. This document outlines commercially available sources, provides key technical specifications, and details a comprehensive experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.
Commercial Suppliers and Technical Specifications
This compound is available from several reputable commercial suppliers who specialize in reference standards and stable isotope-labeled compounds. These standards are essential for analytical method development, validation, and routine sample analysis in preclinical and clinical studies.[1] Below is a summary of key information from prominent suppliers.
Table 1: Commercial Suppliers of this compound
| Supplier | Website | Catalog Number (Example) | Purity (Typical) | Provided Documentation |
| MedchemExpress | --INVALID-LINK-- | HY-118078S | 99.56% | Certificate of Analysis, Data Sheet |
| Clearsynth | --INVALID-LINK-- | CS-O-35332 | >98% (HPLC) | Certificate of Analysis |
| Axios Research | --INVALID-LINK-- | AR-R11229 | High Purity | Certificate of Analysis |
| BDG Synthesis | --INVALID-LINK-- | 130721-10 | >98% (HPLC) | Certificate of Analysis |
Table 2: Key Technical Specifications for this compound
| Parameter | Specification | Source |
| Chemical Name | 2-(5-(ethyl-d5)-2-((2,3,5,6-tetrafluorophenyl)amino)phenyl)acetic acid | [2] |
| Molecular Formula | C₁₆H₈D₅F₄NO₂ | [1][2] |
| Molecular Weight | 332.31 g/mol | [1] |
| CAS Number | 2012598-81-9 | N/A |
| Purity | ≥98% | [2] |
| Isotopic Enrichment | Not explicitly stated by all suppliers, but high enrichment is standard for such products. | General Knowledge |
| Storage Conditions | -20°C for long-term storage, protect from light. | [3] |
The Role of Deuterated Internal Standards in Bioanalysis
In quantitative mass spectrometry, particularly in complex biological matrices, achieving accuracy and precision is paramount. Deuterated internal standards, like this compound, are considered the gold standard for quantification.[4] This is because their physicochemical properties are nearly identical to the unlabeled analyte of interest. By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, it co-elutes with the analyte and experiences the same variations in sample preparation, extraction, and ionization, thus allowing for accurate normalization and quantification.[4][5]
Caption: General workflow for bioanalysis using a deuterated internal standard.
Experimental Protocol: Quantification of Robenacoxib in Plasma using this compound
This section provides a detailed methodology for the quantification of Robenacoxib in plasma samples using this compound as an internal standard, based on established bioanalytical principles.
Materials and Reagents
-
Robenacoxib analytical standard
-
This compound internal standard
-
Control (drug-free) plasma
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Robenacoxib and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Robenacoxib by serially diluting the stock solution with a 50:50 mixture of methanol and water. These will be used to create the calibration curve.
-
-
Internal Standard Working Solution:
-
Prepare a working solution of this compound by diluting its stock solution with a 50:50 mixture of methanol and water to a final concentration appropriate for spiking in all samples (e.g., 100 ng/mL).
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Caption: Sample preparation workflow using protein precipitation.
LC-MS/MS Conditions (Example)
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of Robenacoxib from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (to be optimized):
-
Robenacoxib: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Data Analysis and Quantification
-
Integrate the peak areas for both Robenacoxib and this compound in all samples.
-
Calculate the peak area ratio (Robenacoxib peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.
-
Determine the concentration of Robenacoxib in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Robenacoxib in biological samples. Its commercial availability from specialized suppliers, coupled with well-established bioanalytical methods, enables researchers and drug development professionals to generate reliable pharmacokinetic and toxicokinetic data. The use of a deuterated internal standard is a critical component of robust and high-throughput bioanalytical assays, ensuring data integrity in regulated and non-regulated environments.
References
Deconstructing the Robenacoxib-d5 Certificate of Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Robenacoxib-d5, a deuterated internal standard crucial for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) Robenacoxib. Understanding the data presented in a CoA is paramount for ensuring the quality, consistency, and reliability of experimental results in research and development settings.
Overview of this compound
This compound is a stable isotope-labeled version of Robenacoxib, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This modification results in a molecule with a higher mass, making it an ideal internal standard for mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Its primary application is in pharmacokinetic studies, drug metabolism research, and bioanalytical assays to improve the accuracy and precision of Robenacoxib quantification in biological matrices.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data typically found on a this compound Certificate of Analysis. These values are representative and may vary slightly between different manufacturers and batches.
Table 1: General Information and Physical Properties
| Parameter | Specification |
| Product Name | This compound |
| Synonym | 5-Ethyl-2-[(2,3,5,6-tetrafluorophenyl)amino]benzeneacetic Acid-d5 |
| Molecular Formula | C₁₆H₈D₅F₄NO₂ |
| Molecular Weight | 332.30 g/mol |
| CAS Number | 220991-32-2 (unlabeled) |
| Appearance | Off-white to light yellow solid |
| Storage | Long-term storage at 2-8°C is recommended.[4] For stock solutions, storage at -20°C for one month or -80°C for six months, protected from light, is advised.[2] |
Table 2: Analytical Data
| Test | Method | Result |
| Purity | HPLC | >98% (Target)[4], 99.56% (Example) |
| Identity | ¹H NMR | Consistent with structure |
| Identity | Mass Spectrometry | Consistent with structure |
| Isotopic Purity | Mass Spectrometry | >99% Deuterium incorporation |
Experimental Protocols
The analytical methods cited in the CoA are crucial for verifying the quality of this compound. Below are detailed descriptions of the likely experimental protocols used.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. A typical HPLC method for this compound would involve the following:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is commonly used for non-polar to moderately polar compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is programmed to increase the proportion of the organic solvent over time to elute the analyte and any impurities.
-
Detection: UV detection at a wavelength where Robenacoxib exhibits strong absorbance.
-
Quantification: The purity is determined by calculating the area of the main this compound peak as a percentage of the total peak area in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
¹H (proton) NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule. For this compound, the ¹H NMR spectrum would be expected to show:
-
The absence of signals corresponding to the five protons on the ethyl group, confirming successful deuteration.
-
The presence of signals corresponding to the remaining protons in the molecule, with chemical shifts and splitting patterns consistent with the structure of Robenacoxib.
-
The sample is typically dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for analysis.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and isotopic composition.
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for analyzing polar molecules like Robenacoxib.
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, can accurately determine the molecular weight.
-
Identity Confirmation: The observed molecular weight should match the calculated molecular weight of this compound (332.30 g/mol ).
-
Isotopic Purity: The mass spectrum will show a distribution of isotopic peaks. The relative intensity of the peak corresponding to the fully deuterated species (d5) compared to the less-deuterated species (d0 to d4) is used to calculate the isotopic purity.
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the quality control analysis of this compound, from sample preparation to final data analysis.
Caption: Quality control workflow for this compound analysis.
This technical guide provides a framework for interpreting the Certificate of Analysis for this compound. By understanding the data and the underlying analytical methodologies, researchers can confidently utilize this internal standard to achieve accurate and reproducible results in their studies.
References
An In-depth Technical Guide on the Physical and Chemical Stability of Robenacoxib-d5
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the physical and chemical stability of Robenacoxib. Specific stability data for its deuterated analog, Robenacoxib-d5, is not extensively available in the public domain. The stability profile of this compound is expected to be very similar to that of Robenacoxib, as deuterium labeling is generally not expected to significantly alter the chemical stability of the molecule. However, minor differences in reaction kinetics (isotopic effects) may exist. The information presented herein for Robenacoxib should, therefore, be considered a close surrogate for this compound, and any critical stability studies should be conducted on the specific deuterated compound.
Introduction
Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its deuterated isotopologue, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. A thorough understanding of the physical and chemical stability of this compound is paramount for its proper handling, storage, and use in research and development, ensuring the integrity of analytical data. This guide summarizes the known stability profile of Robenacoxib, providing insights into its degradation pathways, kinetics, and the analytical methodologies employed for its assessment.
Physicochemical Properties
Robenacoxib is a free acid with poor solubility in aqueous solutions at acidic pH.[3] Conversely, it is freely soluble in aqueous solutions at alkaline pH values (above 8) and in most organic solvents.[3] The molecule exists in different polymorphic forms, with the most stable form at room temperature being selected for pharmaceutical formulations.[3]
Chemical Stability and Degradation
Forced degradation studies are crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.
Influence of pH
Robenacoxib is susceptible to degradation in acidic conditions, where it readily degrades to form a lactam.[3] In a comprehensive study on the degradation of several coxibs, Robenacoxib was found to be the fastest to decompose among the tested compounds, with more significant degradation observed in acidic environments compared to alkaline ones.[4]
Oxidative Degradation
Oxidation is a potential degradation pathway for Robenacoxib. In the development of a solution for injection, discoloration was observed during stability studies at 40°C, which was attributed to oxidation.[3] This led to the inclusion of an antioxidant, sodium metabisulfite, in the formulation to protect the active substance from oxidative degradation.[3]
Photostability
Robenacoxib has been shown to be sensitive to light, particularly when in solution.[3] Therefore, solutions of Robenacoxib should be protected from light to prevent photodegradation.
Thermal Stability
Thermal stress can also induce the degradation of Robenacoxib. The rate of degradation is temperature-dependent, as demonstrated by kinetic studies.
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of Robenacoxib under various conditions.
Table 1: Kinetic Parameters for the Degradation of Robenacoxib at Different Temperatures [4]
| Temperature (°C) | Reaction Rate Constant (k) [day⁻¹] | Half-life (t₀.₅) [days] | Time to 10% Degradation (t₀.₁) [days] |
| 23 | 0.0018 | 385.08 | 58.62 |
| 70 | 0.0381 | 18.19 | 2.76 |
| 120 | 0.4437 | 1.56 | 0.24 |
Data from a degradation study in an aqueous environment. The degradation was found to follow first-order kinetics.[4]
Experimental Protocols
Forced Degradation Study
A detailed experimental protocol for conducting forced degradation studies on Robenacoxib is outlined below, based on a published study.[4]
Objective: To investigate the stability of Robenacoxib under various stress conditions (pH, temperature).
Methodology:
-
Sample Preparation: Weigh approximately 20 mg of Robenacoxib standard substance.
-
Stress Conditions:
-
Acidic Hydrolysis: Add 10 mL of 1 M HCl or 0.5 M HCl.
-
Alkaline Hydrolysis: Add 10 mL of 1 M NaOH or 0.5 M NaOH.
-
Neutral Hydrolysis: Add 10 mL of distilled water.
-
Buffered Solutions: Add 10 mL of buffer at pH 2.0, 7.0, or 9.2.
-
-
Incubation:
-
Incubate the solutions at room temperature (23°C) for 90 days.
-
Incubate a separate set of solutions at 70°C for 16 days.
-
Incubate a third set of solutions at 120°C for 130 hours.
-
-
Sampling: Collect samples at predetermined time intervals throughout the incubation period.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as thin-layer chromatography (TLC) with densitometry or UPLC-MS/MS, to determine the remaining concentration of Robenacoxib and identify any degradation products.[4]
Stability-Indicating Analytical Method
A binary gradient HPLC method with UV detection is commonly used to determine the content of Robenacoxib and its degradation products.[3]
Method Parameters (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detection: UV spectrophotometer.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[3]
Signaling Pathway and Experimental Workflow
COX-2 Signaling Pathway in Inflammation
Robenacoxib exerts its anti-inflammatory effect by selectively inhibiting the COX-2 enzyme. The following diagram illustrates the simplified COX-2 signaling pathway in response to pro-inflammatory stimuli.
Caption: Simplified COX-2 signaling pathway in inflammation and the inhibitory action of this compound.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for assessing the stability of this compound.
Caption: General experimental workflow for the stability testing of this compound.
Storage and Handling Recommendations
Based on the available stability data for Robenacoxib, the following storage and handling recommendations are provided for this compound to ensure its integrity:
-
Storage of Stock Solutions: Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.
-
Protection from Light: Both solid material and solutions should be protected from light to prevent photodegradation.
-
pH Considerations: Avoid acidic conditions, as they can lead to rapid degradation. If working with aqueous solutions, maintaining a neutral to slightly alkaline pH is advisable for short-term use. For long-term storage, solutions in organic solvents are preferred.
Conclusion
While specific stability data for this compound is limited, the extensive information available for Robenacoxib provides a strong foundation for understanding its stability profile. This compound is expected to be susceptible to degradation under acidic, oxidative, and photolytic conditions. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals working with this important analytical standard. It is crucial to handle and store this compound according to the recommendations to ensure the accuracy and reliability of experimental results. For regulatory purposes, stability studies dedicated to this compound are indispensable.
References
- 1. researchgate.net [researchgate.net]
- 2. Robenacoxib in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicines.health.europa.eu [medicines.health.europa.eu]
- 4. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Robenacoxib in Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of robenacoxib in plasma samples using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method employs robenacoxib-d5, a deuterated analog, as an internal standard (IS) to ensure high accuracy and precision.[1][2] The protocol provides comprehensive procedures for plasma sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise measurement of robenacoxib concentrations in a biological matrix.
Introduction
Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It is commonly used in veterinary medicine to manage pain and inflammation. Accurate quantification of robenacoxib in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for monitoring therapeutic drug levels. This document provides a detailed protocol for the analysis of robenacoxib in plasma using LC-MS/MS with this compound as the internal standard. The use of a stable isotope-labeled internal standard minimizes matrix effects and improves the overall reliability of the method.
Experimental
Materials and Reagents
-
Robenacoxib analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Sodium chloride (NaCl)
-
Methylene chloride
-
Control plasma (e.g., canine, feline, ovine)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu Nexera X2, Applied Biosystems/Sciex)[2][4]
-
Tandem Mass Spectrometer (e.g., Sciex API 5000, QTrap 5500)[2][4]
-
Analytical column (e.g., Sunfire C18, 4.6 x 150 mm, 3.5 µm; ACE 5 µm C18, 50 x 2.1 mm)[2][5][6][7]
Standard and Sample Preparation
2.3.1. Stock and Working Solutions
-
Robenacoxib Stock Solution (1 mg/mL): Accurately weigh and dissolve robenacoxib in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the robenacoxib stock solution in methanol to create calibration standards and quality control (QC) samples. A typical calibration curve range is 0.05 to 50 µg/mL.[8][9]
-
Internal Standard Spiking Solution: Dilute the this compound stock solution in methanol to a suitable concentration (e.g., 50 µg/mL).[8]
2.3.2. Plasma Sample Preparation
Two primary methods for plasma sample preparation are described below: protein precipitation and liquid-liquid extraction.
Method 1: Protein Precipitation [8][9]
-
To 200 µL of plasma, add 50 mg of NaCl.
-
Spike with 50 µL of the internal standard working solution.
-
Add 800 µL of acetonitrile.
-
Vortex for 30 seconds.
-
Shake for 10 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the residue in 120 µL of the mobile phase.
Method 2: Liquid-Liquid Extraction [5][6][7]
-
To 100 µL of plasma, add 25 µL of the internal standard working solution.
-
Add 4 mL of methylene chloride.
-
Vortex for 60 seconds.
-
Centrifuge at 1000 x g for 15 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of robenacoxib.
| Parameter | Condition 1 | Condition 2 |
| LC System | HPLC with UV detector | LC-MS/MS |
| Column | Sunfire C18 (4.6 x 150 mm, 3.5 µm)[5][6][7] | ACE 5 µm C18 (50 x 2.1 mm)[2] |
| Mobile Phase A | 0.025% Trifluoroacetic acid in water or 0.1% Formic acid in water:ACN (95:5)[5][9] | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile[5][9] | Acetonitrile |
| Gradient/Isocratic | Isocratic (50:50, v/v) or Gradient | Gradient |
| Flow Rate | 1.1 mL/min[5][6][7] | 0.5 mL/min |
| Injection Volume | 50-100 µL[6][9] | 10 µL |
| Column Temperature | Ambient or 40°C[4] | 40°C |
| MS System | N/A | Triple Quadrupole |
| Ionization Mode | N/A | Negative Electrospray Ionization (ESI-)[2] |
| MRM Transitions | N/A | Robenacoxib: m/z 326 → 222[2]; this compound: (specific to the labeled positions) |
Data Analysis and Quantitation
The concentration of robenacoxib in plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of robenacoxib to this compound against the nominal concentration of the calibration standards. A linear regression model with a weighting factor (e.g., 1/x²) is typically used to fit the data.[2]
Method Validation Summary
The analytical method should be validated according to regulatory guidelines (e.g., FDA).[5] The following tables summarize typical performance characteristics reported in the literature.
Table 1: Calibration Curve and LLOQ
| Parameter | Typical Value |
| Linearity (R²) | > 0.99[9] |
| Calibration Range (µg/mL) | 0.05 - 50[5][8][9][10] |
| Lower Limit of Quantitation (LLOQ) (µg/mL) | 0.05 - 0.1[5][6][7][8][9][10] |
Table 2: Accuracy and Precision
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | < 15% | < 15% | 85-115% |
| Medium | < 15% | < 15% | 85-115% |
| High | < 15% | < 15% | 85-115% |
| Typical acceptance criteria based on literature values.[6][7][8][9] |
Table 3: Recovery
| Analyte | Extraction Method | Average Recovery (%) |
| Robenacoxib | Protein Precipitation | ~95%[9] |
| Robenacoxib | Liquid-Liquid Extraction | ~97%[5][10] |
Visual Protocols
Caption: Overall workflow for the quantitative analysis of Robenacoxib.
Caption: Detailed sample preparation workflows.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of robenacoxib in plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for a variety of research and development applications, including pharmacokinetic characterization and bioequivalence studies. The provided protocols for sample preparation and instrument parameters can be adapted to specific laboratory instrumentation and requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety evaluation of the interchangeable use of robenacoxib (Onsior™) tablets and solution for injection in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Axios Research [axios-research.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Robenacoxib pharmacokinetics in sheep following oral, subcutaneous, and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Robenacoxib using Robenacoxib-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Robenacoxib in biological matrices. To ensure accuracy and precision, this method utilizes a stable isotope-labeled internal standard, Robenacoxib-d5. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation, chromatographic separation, and data analysis. This method is suitable for pharmacokinetic studies, drug metabolism research, and quality control of Robenacoxib formulations.
Introduction
Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] Accurate quantification of Robenacoxib in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis using mass spectrometry and can also improve the reliability of HPLC-UV methods by correcting for variations in sample preparation and injection volume. This document provides a comprehensive protocol for the determination of Robenacoxib in plasma samples.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | pKa |
| Robenacoxib | C₁₆H₁₃F₄NO₂ | 327.28 | 4.7[1] |
| This compound | C₁₆H₈D₅F₄NO₂ | 332.31[2] | ~4.7 |
Experimental Protocols
Materials and Reagents
-
Robenacoxib reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
Methylene chloride or Ethyl acetate (analytical grade)
-
0.22 µm syringe filters
Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Sunfire C18, 4.6 x 150 mm, 3.5 µm or Luna C18, 150 x 4.6 mm, 3 µm)[1][5][6][7]
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of 0.025% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[1][6][7] Alternatively, a mobile phase of 0.1% v/v formic acid in water:acetonitrile (e.g., 38:62 v/v) can be used.[4][5] Degas the mobile phase before use.
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve Robenacoxib and this compound in methanol to prepare individual stock solutions.[4][5]
-
Working Standard Solutions: Prepare a series of working standard solutions of Robenacoxib by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 0.1 to 50 µg/mL).[1][7]
-
Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 50 µg/mL) by diluting the stock solution with methanol.[4][5]
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample into a clean centrifuge tube.
-
Add 50 µL of the this compound internal standard spiking solution (50 µg/mL) to each sample, standard, and quality control sample, except for the blank.[4][5]
-
Vortex for 30 seconds.
-
Add 800 µL of acetonitrile or an appropriate volume of methylene chloride.[1][4][5][7]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at 4000 g for 10 minutes to precipitate proteins and separate the layers.[4][5]
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45°C (optional, but recommended for concentrating the sample).[4][5]
-
Reconstitute the residue in 120 µL of the mobile phase.[4][5]
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., Sunfire C18, 4.6 x 150 mm, 3.5 µm)[1][6][7] |
| Mobile Phase | Acetonitrile:0.025% TFA in Water (50:50, v/v)[1][6][7] or Acetonitrile:0.1% Formic Acid in Water (e.g., 62:38, v/v)[4][5] |
| Flow Rate | 1.1 mL/min[1][6][7] |
| Injection Volume | 50 µL[4][5] |
| Column Temperature | 30°C[5] |
| Detection Wavelength | 275 nm[1][5][6][7] |
| Run Time | Sufficient to allow elution of both Robenacoxib and this compound |
Data Presentation
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of Robenacoxib to this compound against the nominal concentration of the calibration standards. The linearity of the method should be evaluated using the coefficient of determination (R²), which should be >0.99.
Method Validation Summary
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Selectivity | No interfering peaks at the retention times of the analyte and IS |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Robenacoxib in plasma.
Conclusion
The described HPLC method provides a reliable and reproducible approach for the quantification of Robenacoxib in biological matrices. The use of this compound as an internal standard enhances the accuracy and precision of the method. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and analysis. The method can be validated according to regulatory guidelines to support various stages of preclinical and clinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Axios Research [axios-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. Robenacoxib pharmacokinetics in sheep following oral, subcutaneous, and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Robenacoxib-d5 in Canine Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Robenacoxib-d5 as an internal standard for the accurate quantification of Robenacoxib in canine pharmacokinetic (PK) studies. Detailed protocols for in-vivo studies and bioanalytical sample analysis are provided to ensure robust and reproducible results.
Introduction to Robenacoxib and the Role of this compound
Robenacoxib, sold under the brand name Onsior®, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4] It is utilized in veterinary medicine to manage pain and inflammation in dogs and cats.[5] Understanding the pharmacokinetic profile of Robenacoxib in canines is crucial for optimizing dosage regimens and ensuring both efficacy and safety.[6][7]
Pharmacokinetic studies rely on accurate measurement of drug concentrations in biological matrices over time. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[8][9] this compound, a deuterated form of Robenacoxib, has a slightly higher molecular weight (332.31 g/mol ) compared to the parent drug (327.28 g/mol ) due to the replacement of five hydrogen atoms with deuterium.[5][10] This mass difference allows for its distinct detection by a mass spectrometer.
The key advantage of using a deuterated internal standard is its ability to mimic the analyte of interest throughout the entire analytical process, including sample extraction, chromatography, and ionization.[8][11] This co-elution and similar behavior compensate for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the target drug.[8][12]
Key Pharmacokinetic Parameters of Robenacoxib in Canines
The following table summarizes key pharmacokinetic parameters of Robenacoxib in dogs, which are essential for designing and interpreting pharmacokinetic studies.
| Parameter | Value | Reference |
| Bioavailability (Oral, Fasted) | 84% | [13][14][15] |
| Bioavailability (Oral, Fed) | 62% | [13][14][15] |
| Bioavailability (Subcutaneous) | 88% | [13][14][15] |
| Time to Maximum Concentration (Tmax) (Oral or SC) | < 1 hour | [13][14] |
| Terminal Half-Life (t½) (Intravenous) | 0.63 hours | [13][14] |
| Clearance (CL) (Intravenous) | 0.81 L/kg/h | [6][13][14] |
| Volume of Distribution (Vss) (Intravenous) | 0.24 L/kg | [6][13][14] |
| Plasma Protein Binding | > 98% | [6][13][14] |
Experimental Protocols
In-Vivo Canine Pharmacokinetic Study Protocol
This protocol outlines a typical single-dose pharmacokinetic study of orally administered Robenacoxib in healthy adult beagle dogs.
1.1. Animal Selection and Housing:
-
Animals: Healthy adult beagle dogs (N=8), both male and female, weighing between 10-15 kg.
-
Health Status: All animals should be declared healthy based on a thorough physical examination and routine hematology and clinical chemistry profiles.
-
Housing: Dogs should be housed in individual pens under standard laboratory conditions (22 ± 3°C, 50 ± 20% humidity, 12-hour light/dark cycle) with ad libitum access to water.
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least 7 days prior to the study.
1.2. Study Design:
-
A single-dose, one-period study design is proposed.
-
A washout period of at least 7 days should be observed before enrolling animals in any subsequent studies.
1.3. Dosing and Administration:
-
Fasting: Dogs should be fasted overnight (for at least 12 hours) prior to dosing, with continued access to water. Food can be returned 4 hours post-dosing.
-
Dose: A single oral dose of Robenacoxib at 2 mg/kg. Commercially available tablets can be used.
-
Administration: The tablet should be administered orally, followed by a small amount of water to ensure swallowing.
1.4. Blood Sample Collection:
-
Catheter Placement: An intravenous catheter should be placed in the cephalic vein for serial blood sampling.
-
Sample Collection: Blood samples (approximately 2 mL) should be collected into EDTA-containing tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Immediately after collection, the blood samples should be centrifuged at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: The resulting plasma samples should be transferred to clearly labeled polypropylene tubes and stored at -80°C until bioanalysis.
1.5. Ethical Considerations:
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant animal welfare regulations.
Bioanalytical Protocol for Robenacoxib Quantification in Canine Plasma using LC-MS/MS
This protocol describes the quantification of Robenacoxib in canine plasma using a validated LC-MS/MS method with this compound as the internal standard.
2.1. Materials and Reagents:
-
Robenacoxib analytical standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Canine plasma (blank)
2.2. Preparation of Standard and Internal Standard Solutions:
-
Primary Stock Solutions (1 mg/mL): Prepare by dissolving Robenacoxib and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Robenacoxib primary stock solution in 50:50 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 2000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 acetonitrile:water.
2.3. Sample Preparation (Protein Precipitation):
-
Thaw the canine plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
To 100 µL of each plasma sample, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2.4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of Robenacoxib from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Robenacoxib: Precursor ion (m/z) -> Product ion (m/z) - To be optimized based on instrument
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - To be optimized based on instrument
-
-
Data Analysis: The concentration of Robenacoxib in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizations
Robenacoxib's Mechanism of Action: COX-2 Inhibition
Caption: Robenacoxib selectively inhibits the COX-2 enzyme.
Experimental Workflow for Canine Pharmacokinetic Study
Caption: Workflow for a canine pharmacokinetic study.
Bioanalytical Sample Processing Workflow
Caption: Bioanalytical sample preparation workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Onsior® (robenacoxib) | Dog, Cat, Pet Medication PetMD | PetMD [petmd.com]
- 3. Robenacoxib in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. This compound | Axios Research [axios-research.com]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. texilajournal.com [texilajournal.com]
- 13. Analytical determination and pharmacokinetics of robenacoxib in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical determination and pharmacokinetics of robenacoxib in the dog. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Robenacoxib in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, is widely used in veterinary medicine to manage pain and inflammation.[1][2] Accurate quantification of robenacoxib in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Effective sample preparation is a critical prerequisite for reliable and reproducible analytical results, aiming to remove interfering substances such as proteins and phospholipids that can suppress ionization in mass spectrometry and shorten the lifespan of analytical columns.
This document provides detailed application notes and protocols for the preparation of various biological samples for the analysis of robenacoxib, primarily by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols described herein include protein precipitation, liquid-liquid extraction, and solid-phase extraction for plasma/serum, as well as adapted methods for synovial fluid and tissue samples.
Quantitative Data Summary
The selection of a sample preparation method often involves a trade-off between recovery, cleanliness, speed, and cost. The following tables summarize quantitative data from various studies to aid in the selection of the most appropriate method for your research needs.
Table 1: Performance of Robenacoxib Extraction Methods in Plasma/Serum
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Methylene Chloride) | Solid-Phase Extraction |
| Average Recovery | ~95% | 97% | 87-93% |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | 0.1 µg/mL[3][4] | 2-3 ng/mL (LC-MS) |
| Matrix Effect | Potential for ion suppression | Generally cleaner extracts | Effective removal of interferences |
| Throughput | High | Moderate | Low to Moderate |
| Cost | Low | Low to Moderate | High |
Table 2: Reported Lower Limits of Quantification (LLOQ) for Robenacoxib in Biological Matrices
| Biological Matrix | LLOQ | Analytical Method | Reference |
| Plasma | 0.1 µg/mL | HPLC-UV | [3] |
| Blood | 2 ng/mL (dogs), 3 ng/mL (cats) | LC-MS | [1] |
| Plasma | 0.05 µg/mL | HPLC-UV | [5] |
Experimental Protocols & Workflows
Protein Precipitation (PP) for Plasma and Serum
Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma or serum samples. Acetonitrile is a commonly used precipitation solvent.
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma or serum.
-
Add 600 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase used for the LC analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Liquid-Liquid Extraction (LLE) for Plasma and Serum
Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method provides a cleaner extract compared to protein precipitation.
Protocol:
-
To a screw-cap glass tube, add 100 µL of plasma or serum.[4]
-
If an internal standard is used, add the appropriate volume at this step.
-
Add 4 mL of methylene chloride.[4]
-
Cap the tube and vortex for 60 seconds to ensure efficient extraction.[4]
-
Centrifuge at 1,000 x g for 15 minutes to separate the aqueous and organic layers.[4]
-
Carefully transfer the lower organic layer to a new glass tube, avoiding the protein interface.[4]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[4]
-
Reconstitute the residue in 200 µL of the mobile phase.[4]
-
Vortex briefly and transfer to an autosampler vial for analysis.
Solid-Phase Extraction (SPE) for Plasma and Serum
Solid-phase extraction is a highly selective sample preparation technique that can provide very clean extracts, minimizing matrix effects. It is particularly useful for achieving low limits of quantification.
Protocol:
Note: The specific SPE cartridge and solvents will depend on the cartridge chemistry. The following is a general protocol that may require optimization.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Loading: Dilute 100 µL of plasma or serum with 400 µL of 4% phosphoric acid in water. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the robenacoxib from the cartridge with 1 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of mobile phase for analysis.
Sample Preparation for Synovial Fluid
While specific validated protocols for robenacoxib in synovial fluid are not extensively detailed in the literature, its analysis is often mentioned alongside plasma.[6][7] Given the similar proteinaceous nature of synovial fluid, the protein precipitation or liquid-liquid extraction protocols for plasma can be adapted. It is recommended to validate the chosen method for recovery and matrix effects in synovial fluid. Due to the viscous nature of synovial fluid, a dilution step with a buffer (e.g., phosphate-buffered saline) may be necessary before extraction.
Sample Preparation for Tissue
The analysis of robenacoxib in tissue samples first requires homogenization to release the drug from the tissue matrix.
Protocol:
-
Homogenization: a. Accurately weigh a portion of the tissue sample (e.g., 100 mg). b. Add a suitable volume of homogenization buffer (e.g., 1 mL of phosphate-buffered saline) to achieve a desired tissue concentration (e.g., 10% w/v). c. Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) until a uniform homogenate is obtained. Keep the sample on ice during this process to minimize degradation. d. Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Extraction of the Homogenate Supernatant: The resulting supernatant can then be processed using one of the methods described for plasma, such as protein precipitation or liquid-liquid extraction. The choice of method should be validated for the specific tissue type. For example, a protein precipitation protocol could be applied to the supernatant.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Robenacoxib pharmacokinetics in sheep following oral, subcutaneous, and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic analysis of blood and joint synovial fluid concentrations of robenacoxib from healthy dogs and dogs with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bioanalytical Method Development of Robenacoxib-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It is commonly used in veterinary medicine to manage pain and inflammation. Accurate quantification of Robenacoxib in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides a detailed protocol for the development and validation of a bioanalytical method for Robenacoxib using its deuterated analog, Robenacoxib-d5, as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using LC-MS/MS.[1] A deuterated internal standard is chemically almost identical to the analyte, ensuring it co-elutes and experiences similar matrix effects and ionization suppression or enhancement.[2][3] This minimizes variability during sample preparation and analysis, leading to higher accuracy and precision.[2]
Experimental Protocols
Materials and Reagents
-
Analytes: Robenacoxib, this compound
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid
-
Chemicals: Ammonium acetate
-
Biological Matrix: Blank plasma (e.g., dog, cat)
Instrumentation
-
Liquid Chromatography: HPLC or UHPLC system
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Robenacoxib and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and make up to the mark.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Robenacoxib primary stock solution with 50:50 acetonitrile:water to create working standards for calibration curve (CC) and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 acetonitrile:water.
-
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Spike appropriate amounts of the Robenacoxib working standard solutions into blank plasma to prepare CC samples at concentrations ranging from, for example, 1 to 2000 ng/mL.
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 100, and 1500 ng/mL).
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (blank, CC, QC, or unknown), add 150 µL of the IS working solution in acetonitrile (100 ng/mL this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Suggested Condition |
| LC Column | C18 column (e.g., ACE 5 µm C18, 50 x 2.1 mm)[4] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 30% B, increase to 90% B over 3 minutes, hold for 1 minute, return to 30% B, and re-equilibrate for 2 minutes. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Robenacoxib: Proposed m/z 326.1 -> 282.1This compound: Proposed m/z 331.1 -> 287.1 |
| Collision Energy (CE) | Optimize for maximum signal intensity for each transition. |
| Source Temperature | Optimize for the specific instrument (e.g., 500 °C). |
Data Presentation
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical acceptance criteria and expected performance.
| Validation Parameter | Acceptance Criteria | Example Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 1 - 2000 ng/mL | 1 - 2000 ng/mL |
| Intra-day Precision | %CV ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision | %CV ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |
| Intra-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 95.2% - 104.8% |
| Inter-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 96.7% - 103.5% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | 6.8% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Deviation within ±15% of nominal concentration | Stable under tested conditions |
Visualizations
Caption: Experimental workflow for Robenacoxib bioanalysis.
Caption: Role of the deuterated internal standard.
References
Application Notes and Protocols for the Use of Robenacoxib-d5 in Veterinary Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, is widely used in veterinary medicine to manage pain and inflammation in dogs and cats.[1][2][3][4] Understanding its metabolic fate and pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring its safety and efficacy. The use of stable isotope-labeled internal standards, such as Robenacoxib-d5, in conjunction with liquid chromatography-mass spectrometry (LC-MS), is the gold standard for the bioanalysis of pharmaceuticals.[5][6][7] This approach significantly enhances the accuracy, precision, and robustness of quantitative assays by compensating for variability during sample preparation and analysis.[5][6][7][8]
These application notes provide detailed protocols for the use of this compound as an internal standard in veterinary drug metabolism studies, focusing on its quantification in biological matrices.
Mechanism of Action of Robenacoxib
Robenacoxib exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the COX-2 enzyme.[1][2][9][10] COX-2 is induced during inflammation and catalyzes the production of prostaglandins that mediate pain and swelling.[1][9][10] By selectively targeting COX-2 over COX-1, which is involved in gastrointestinal and renal protection, robenacoxib aims to reduce the risk of common NSAID-related side effects.[1][9][10][11]
Pharmacokinetic Properties of Robenacoxib
Robenacoxib generally exhibits good bioavailability following oral and subcutaneous administration in dogs and cats, although food can reduce oral absorption in dogs.[4][12][13][14] It is highly bound to plasma proteins and has a relatively short elimination half-life in the blood.[3][4][12][13] Despite its rapid clearance from the bloodstream, robenacoxib concentrates in inflamed tissues, allowing for once-daily dosing.[3]
Table 1: Pharmacokinetic Parameters of Robenacoxib in Dogs
| Parameter | Intravenous (IV) | Oral (fasted) | Oral (fed) | Subcutaneous (SC) |
| Bioavailability | - | 84%[12][13][14] | 62%[12][13][14] | 88%[12][13][14] |
| Tmax (Time to Peak Concentration) | - | < 1 h[12][13][14] | < 1 h[12][13][14] | < 1 h[12][13][14] |
| Terminal Half-life (blood) | 0.63 h[12][13] | - | - | - |
| Clearance (blood) | 0.81 L/kg/h[12][13] | - | - | - |
| Volume of Distribution (steady-state) | 0.24 L/kg[12][13] | - | - | - |
| Plasma Protein Binding | > 98%[12][13][14] | > 98%[12][13][14] | > 98%[12][13][14] | > 98%[12][13][14] |
Table 2: Pharmacokinetic Parameters of Robenacoxib in Cats
| Parameter | Intravenous (IV) | Oral | Subcutaneous (SC) |
| Bioavailability | - | - | 69%[15] |
| Tmax (Time to Peak Concentration) | - | 0.5 h[15] | 1 h[15] |
| Cmax (Peak Concentration) at 2 mg/kg | - | - | 1464 ng/mL[15] |
| AUC at 2 mg/kg | - | - | 3128 ng.h/mL[15] |
| Mean Residence Time (blood) | 0.4 h[2] | 3.3 h[2] | 1.9 h[2] |
| Plasma Protein Binding | > 98%[12] | > 98%[12] | > 98%[12] |
| Excretion | Predominantly fecal (~72.5%)[16][17] | Predominantly fecal (~78.5%)[16][17] | - |
Experimental Protocols
Protocol 1: Quantification of Robenacoxib in Canine and Feline Plasma using LC-MS/MS
This protocol details the quantification of robenacoxib in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.
1. Materials and Reagents
-
Robenacoxib analytical standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Control canine/feline plasma (heparinized)
-
Solid Phase Extraction (SPE) cartridges
2. Preparation of Standard and Quality Control (QC) Samples
-
Prepare stock solutions of robenacoxib and this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions of robenacoxib by serial dilution of the stock solution.
-
Prepare a working solution of this compound (e.g., 1 µg/mL).
-
Spike control plasma with the robenacoxib working standards to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Spike control plasma with robenacoxib to prepare QC samples at low, medium, and high concentrations.
3. Sample Preparation (Solid Phase Extraction)
-
To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the this compound working solution and vortex.
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute robenacoxib and this compound from the cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System:
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimize for sensitivity).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor to product ion transitions for both robenacoxib and this compound.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of robenacoxib to this compound against the concentration of the calibration standards.
-
Determine the concentration of robenacoxib in the QC and unknown samples from the calibration curve.
Protocol 2: In Vitro Metabolic Stability Assessment in Liver Microsomes
This protocol outlines the use of this compound to aid in the identification of metabolites in an in vitro system.
1. Materials and Reagents
-
Robenacoxib
-
This compound
-
Canine/feline liver microsomes
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile (with 0.1% formic acid)
2. Incubation Procedure
-
Prepare a 1:1 molar ratio mixture of robenacoxib and this compound.
-
Pre-incubate liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the robenacoxib/Robenacoxib-d5 mixture and the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.
-
Centrifuge to pellet the protein and collect the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis for Metabolite Identification
-
Analyze the supernatant using a high-resolution mass spectrometer.
-
Metabolites will appear as doublet peaks with a mass difference corresponding to the number of deuterium atoms in this compound. This characteristic isotopic pattern helps to distinguish drug-related metabolites from endogenous matrix components.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of robenacoxib in veterinary drug metabolism and pharmacokinetic studies. The protocols outlined provide a robust framework for researchers to generate high-quality bioanalytical data, leading to a better understanding of the disposition of robenacoxib in target animal species.
References
- 1. pharmacodynamics-and-pharmacokinetics-of-nonsteroidal-anti-inflammatory-drugs-in-species-of-veterinary-interest - Ask this paper | Bohrium [bohrium.com]
- 2. Pharmacokinetic/pharmacodynamic modelling of robenacoxib in a feline tissue cage model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robenacoxib in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. madbarn.com [madbarn.com]
- 11. [Pharmacodynamic and pharmacokinetic aspects of the non-inflammatory non-steroidal agent meloxicam in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical determination and pharmacokinetics of robenacoxib in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analytical determination and pharmacokinetics of robenacoxib in the dog. | Semantic Scholar [semanticscholar.org]
- 15. medicines.health.europa.eu [medicines.health.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. Determination of the route of excretion of robenacoxib (Onsior™) in cats and dogs: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols: Robenacoxib-d5 Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of Robenacoxib-d5 solutions in a research setting. This compound is the deuterated form of Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][3][4] The inclusion of deuterium atoms makes it a valuable tool as an internal standard for quantitative analysis by methods such as mass spectrometry.[5]
Physicochemical Properties and Solubility
Robenacoxib is poorly soluble in water and acidic solutions but is freely soluble in alkaline solutions and organic solvents like DMSO.[6]
Table 1: Solubility of Robenacoxib and its Deuterated Form
| Solvent | Robenacoxib Solubility | This compound Solubility | Notes |
| Water | 0.00411 mg/mL[7] | Not specified, expected to be similar to Robenacoxib | Poorly soluble[6] |
| DMSO | 125 mg/mL (381.95 mM)[3] | 125 mg/mL (376.17 mM)[5] | Ultrasonic assistance may be required.[3][5] Use freshly opened DMSO as it is hygroscopic.[5] |
| Acidic Solutions | Practically insoluble[6] | Not specified, expected to be practically insoluble | Degrades in acidic solutions[6][8] |
| Alkaline Solutions (pH > 8) | Freely soluble[6] | Not specified, expected to be freely soluble | --- |
Solution Preparation Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound. The molecular weight of this compound is approximately 332.30 g/mol .[5]
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 3.323 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for a short period.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound solutions. The compound is sensitive to light and degrades in acidic conditions.[6]
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Notes |
| -20°C | Up to 1 month | Protect from light.[3][5] |
| -80°C | Up to 6 months | Protect from light.[5] Recommended for long-term storage. |
| Room Temperature (15-25°C) | Not recommended for solutions | The solid form of the commercial product (Onsior®) is stored at room temperature.[9][10] However, solutions, especially in organic solvents, should be stored at lower temperatures to ensure stability. |
Experimental Use
Protocol 2: Use of this compound as an Internal Standard in LC-MS Analysis
This protocol outlines the general workflow for using a this compound solution as an internal standard for the quantification of Robenacoxib in biological samples.
Mechanism of Action: COX-2 Inhibition
Robenacoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][4] COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] By selectively inhibiting COX-2, Robenacoxib reduces the production of these inflammatory prostaglandins while sparing the protective functions of the constitutively expressed COX-1 enzyme.[1][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Robenacoxib in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Pharmacological particulars - Onsior 20 mg/ml solution for injection for cats and dogs [noahcompendium.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medicines.health.europa.eu [medicines.health.europa.eu]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robenacoxib | VCA Animal Hospitals [vcahospitals.com]
- 10. DailyMed - ONSIOR- robenacoxib tablet [dailymed.nlm.nih.gov]
- 11. Onsior® (robenacoxib) | Dog, Cat, Pet Medication PetMD | PetMD [petmd.com]
Application Notes and Protocols for Robenacoxib-d5 in Equine Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It is utilized in veterinary medicine to manage pain and inflammation associated with musculoskeletal disorders in horses. Therapeutic drug monitoring (TDM) of Robenacoxib is crucial to ensure efficacy while minimizing potential adverse effects. The use of a stable isotope-labeled internal standard, such as Robenacoxib-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing and instrument response.[1]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the therapeutic drug monitoring of Robenacoxib in equine plasma.
Quantitative Data
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Robenacoxib in Horses
| Parameter | Value | Species | Reference |
| COX-1 EC₅₀ | 11.46 ± 4.46 µM | Horse | --INVALID-LINK-- |
| COX-2 EC₅₀ | 0.19 ± 0.07 µM | Horse | --INVALID-LINK-- |
| COX-1/COX-2 Selectivity Ratio | 61.01 | Horse | --INVALID-LINK-- |
Table 2: Analytical Method Parameters for Robenacoxib Quantification
| Parameter | Description | Reference |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | --INVALID-LINK-- |
| Internal Standard | This compound | N/A (Recommended) |
| Matrix | Equine Plasma | N/A |
| Sample Preparation | Protein Precipitation or Solid-Phase Extraction | --INVALID-LINK-- |
| Validated Concentration Range (in dogs) | 3 - 100 ng/mL | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Robenacoxib and this compound Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Robenacoxib and this compound reference standards into separate 10 mL volumetric flasks.
-
Dissolve the standards in methanol and bring to volume. Mix thoroughly. These stock solutions should be stored at -20°C.
-
-
Working Solutions:
-
Prepare intermediate working solutions of Robenacoxib by serial dilution of the stock solution with a 50:50 methanol:water mixture to create a range of concentrations for calibration standards and quality controls.
-
Prepare a this compound internal standard working solution at a concentration of 1 µg/mL by diluting the stock solution with methanol. Note: The optimal concentration of the internal standard should be determined during method development and validation.
-
-
Calibration Standards and Quality Controls (QCs):
-
Prepare calibration standards by spiking blank equine plasma with the appropriate Robenacoxib working solutions to achieve a final concentration range (e.g., 1, 5, 10, 25, 50, 100, 250, 500 ng/mL).
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank equine plasma.
-
Protocol 2: Sample Preparation from Equine Plasma (Protein Precipitation)
-
Sample Thawing: Thaw frozen equine plasma samples, calibration standards, and QCs at room temperature. Vortex briefly to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of each plasma sample, standard, and QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the 1 µg/mL this compound internal standard working solution to each tube (except for blank samples used to assess matrix effects). This results in a final IS concentration of 100 ng/mL.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
Note: The following parameters are suggested starting points and will require optimization on the specific instrument being used.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for Robenacoxib (C₁₆H₁₃F₄NO₂) will be its [M+H]⁺ ion (m/z 328.1).
-
The precursor ion for this compound (C₁₆H₈D₅F₄NO₂) will be its [M+H]⁺ ion (m/z 333.1).
-
Product ions and collision energies must be optimized by infusing the individual standard solutions into the mass spectrometer. Based on the structure of Robenacoxib, potential product ions could result from the loss of the carboxylic acid group, fragmentation of the phenylacetate structure, or cleavage of the bond to the fluorinated phenyl ring. It is recommended to monitor at least two transitions for each analyte for confirmation.
-
Table 3: Theoretical and Potential MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| Robenacoxib | 328.1 | To be determined | To be determined | Quantifier |
| Robenacoxib | 328.1 | To be determined | To be determined | Qualifier |
| This compound | 333.1 | To be determined | To be determined | Internal Standard |
Visualizations
Caption: Workflow for Equine Therapeutic Drug Monitoring of Robenacoxib.
Caption: Simplified Signaling Pathway of Robenacoxib Action.
References
Troubleshooting & Optimization
troubleshooting isotopic exchange in Robenacoxib-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Robenacoxib-d5 as an internal standard in their analytical experiments.
Troubleshooting Isotopic Exchange
This section addresses specific issues related to the isotopic stability of this compound.
Question: I am observing a loss of the deuterium label (isotopic back-exchange) in my this compound internal standard during sample analysis. What are the potential causes and how can I mitigate this?
Answer:
Loss of the deuterium label from this compound, also known as isotopic back-exchange, can lead to inaccurate quantification of your analyte. This phenomenon is primarily influenced by experimental conditions. The primary factors contributing to this issue are pH, temperature, and the composition of your solvents.
Several studies indicate that hydrogen-deuterium exchange (HDX) is catalyzed by both acidic and basic conditions.[1] For instance, the rate of H-to-D exchange has its minimum at a pH of 2.54.[2] Furthermore, the stability of Robenacoxib itself has been shown to be lower in acidic environments, which could potentially exacerbate the back-exchange of deuterium atoms.[3]
Here is a summary of potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal pH | Acidic or basic conditions can catalyze the exchange of deuterium atoms with protons from the solvent.[1] Robenacoxib has been observed to degrade more rapidly in acidic environments.[3] | Maintain sample and mobile phase pH as close to neutral as possible, unless acidic conditions are required for chromatographic separation. If acidic pH is necessary, aim for the pH minimum of the exchange rate, which is around 2.5.[2] |
| Elevated Temperature | Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[2] | Maintain low temperatures throughout your experimental workflow, from sample storage to autosampler and column compartments. Using a cooled environment (0 °C) during UHPLC separations can help minimize back-exchange.[4] |
| Solvent Composition | The presence of certain organic solvents and a high percentage of water in the mobile phase can influence the rate of back-exchange. | Minimize the time the sample is in aqueous solutions. Use a higher percentage of organic solvent in the initial mobile phase conditions if compatible with your chromatography. |
| Prolonged Sample Preparation/Analysis Time | The longer the deuterated standard is exposed to unfavorable conditions, the greater the extent of back-exchange. | Streamline your sample preparation protocol to minimize exposure time. Employ faster chromatographic methods, such as UHPLC, to reduce analysis time.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
A1: this compound is a deuterium-labeled version of Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID).[6][7] It is commonly used as an internal standard in quantitative analysis by mass spectrometry (LC-MS) for the determination of Robenacoxib in biological samples.[6] The deuterium labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte while having nearly identical chemical and physical properties.
Q2: Why is isotopic stability important for an internal standard like this compound?
A2: The fundamental assumption when using a stable isotope-labeled internal standard is that it behaves identically to the analyte of interest throughout the entire analytical process (extraction, chromatography, and ionization) and that its isotopic composition remains constant. If the deuterium labels on this compound are not stable and exchange with protons from the solvent (back-exchange), the measured concentration of the internal standard will be inaccurate, leading to unreliable quantification of the target analyte.
Q3: Can the position of the deuterium labels on the this compound molecule affect its stability?
A3: Yes, the position of deuterium labels is crucial. Deuterium atoms attached to heteroatoms (like oxygen or nitrogen) are generally more prone to exchange than those on carbon atoms.[1] For this compound, the deuterium atoms are on the ethyl group (-d5). These are generally more stable than deuterons on aromatic rings or other more reactive positions. However, even these can be susceptible to exchange under certain conditions.
Q4: How can I check for isotopic back-exchange of my this compound standard?
A4: You can assess the isotopic stability of your this compound standard by analyzing a pure solution of the standard under your typical analytical conditions. Monitor the mass spectrum for the appearance of peaks corresponding to Robenacoxib-d4, -d3, etc. The presence and intensity of these lower mass isotopologues will indicate the extent of back-exchange.
Experimental Protocols
Protocol 1: Evaluation of this compound Stability under Different pH Conditions
This protocol outlines a method to assess the impact of pH on the isotopic stability of this compound.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., pH 3, 5, 7, 9, 10).
-
Sample Preparation:
-
Prepare a stock solution of this compound in an organic solvent (e.g., methanol or acetonitrile).
-
For each pH condition, prepare a working solution by spiking a known concentration of the this compound stock solution into the respective buffer.
-
-
Incubation: Incubate the prepared samples at a controlled temperature (e.g., 4°C, room temperature, and 37°C) for a defined period (e.g., 0, 1, 4, 8, and 24 hours).
-
LC-MS/MS Analysis:
-
At each time point, inject an aliquot of the sample into the LC-MS/MS system.
-
Use a suitable C18 column and a gradient elution with a mobile phase consisting of an organic component (e.g., acetonitrile) and an aqueous component with a neutral pH modifier (e.g., ammonium formate).
-
Monitor the mass transitions for this compound and its potential back-exchanged products (d4, d3, etc.).
-
-
Data Analysis: Quantify the peak areas of this compound and its isotopologues at each time point and pH. Calculate the percentage of deuterium loss over time for each condition.
Visualizations
Caption: A diagram illustrating the potential pathway of isotopic back-exchange in this compound, influenced by pH and temperature.
Caption: A workflow for troubleshooting isotopic exchange issues with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Axios Research [axios-research.com]
Robenacoxib-d5 stability issues in acidic plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Robenacoxib-d5. The information provided addresses potential stability issues, particularly in acidic plasma, to ensure accurate and reliable experimental outcomes.
Troubleshooting Guides
Issue: this compound Signal Loss or Degradation in Processed Plasma Samples
Users may experience a decrease in this compound signal intensity during sample processing and analysis, especially when dealing with acidic plasma samples. This can be attributed to the inherent instability of the Robenacoxib molecule under acidic conditions.
Quantitative Stability Data Summary
Table 1: Expected Stability of this compound in Plasma at Various pH and Temperature Conditions (Hypothetical Data Based on Robenacoxib Stability)
| pH | Temperature | Incubation Time | Expected Recovery (%) | Primary Degradant |
| 4.0 | Room Temperature | 4 hours | < 85% | Lactam derivative |
| 5.0 | Room Temperature | 4 hours | 85-95% | Lactam derivative |
| 7.4 | Room Temperature | 24 hours | > 98% | Minimal degradation |
| 4.0 | 4°C | 24 hours | ~90% | Lactam derivative |
| 7.4 | 4°C | 48 hours | > 99% | Minimal degradation |
Note: This table presents hypothetical data based on the known instability of Robenacoxib in acidic conditions. Actual stability of this compound may vary and should be experimentally determined.
Experimental Protocol: Assessing this compound Stability in Plasma
This protocol outlines a method to evaluate the stability of this compound in plasma under conditions that mimic your experimental workflow.
Objective: To determine the stability of this compound in plasma at different pH values and temperatures.
Materials:
-
This compound stock solution
-
Control plasma (from the same species as your study samples)
-
Phosphate buffer solutions (pH 4.0, 5.0, and 7.4)
-
Internal Standard (IS) solution (a stable, deuterated analog if available, otherwise a structurally similar compound)
-
Acetonitrile (ACN) or other suitable protein precipitation solvent
-
LC-MS/MS system
Methodology:
-
Spiking:
-
Prepare three pools of control plasma.
-
Adjust the pH of two pools to approximately 4.0 and 5.0 using a small volume of a suitable acid (e.g., formic acid). Leave the third pool at its physiological pH (around 7.4).
-
Spike all three pools with this compound to a known concentration (e.g., mid-QC level).
-
-
Incubation:
-
Divide each pH-adjusted pool into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Incubate the aliquots at the desired temperatures (e.g., room temperature and 4°C).
-
-
Sample Preparation (at each time point):
-
To an aliquot of the incubated plasma sample, add the Internal Standard (IS).
-
Precipitate the plasma proteins by adding 3 volumes of ice-cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for this compound.
-
Calculate the peak area ratio of this compound to the IS.
-
-
Data Analysis:
-
Compare the peak area ratios of the incubated samples to the ratio of the sample at time 0 (T=0).
-
The stability is expressed as the percentage of the initial concentration remaining at each time point.
-
Workflow for this compound Stability Assessment
Caption: Experimental workflow for assessing this compound stability in plasma.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound recovery low in acidic plasma samples?
A1: Robenacoxib, as a molecule, is known to be unstable in acidic conditions[1][2]. It readily undergoes degradation to form a lactam derivative[2]. This instability is the likely cause of low recovery in your acidic plasma samples. It is crucial to minimize the exposure of this compound to acidic environments during sample collection, processing, and storage.
Q2: Does the deuteration of this compound not improve its stability?
A2: Deuteration, the replacement of hydrogen with deuterium, typically increases the metabolic stability of a drug by strengthening the chemical bond (the kinetic isotope effect)[3][4]. This can lead to a longer half-life in the body by slowing down metabolism[4]. However, this effect does not necessarily prevent chemical degradation that is not enzyme-mediated. The degradation of Robenacoxib in acidic conditions is a chemical process (hydrolysis leading to lactam formation) that may not be significantly affected by deuteration at positions not involved in this specific reaction.
Q3: What immediate steps can I take to improve the stability of this compound in my plasma samples?
A3: To mitigate degradation, consider the following:
-
pH Adjustment: Immediately after collection, adjust the pH of your plasma samples to a neutral or slightly alkaline range (pH 7.4-8.0) using a suitable buffer. Robenacoxib is more soluble and stable at alkaline pH values[2].
-
Temperature Control: Keep samples on ice or at 4°C throughout the handling and processing steps.
-
Minimize Processing Time: Process the samples as quickly as possible to reduce the time this compound is exposed to potentially degrading conditions.
-
Storage: For long-term storage, keep plasma samples at -80°C.
Q4: I am observing a new, unexpected peak in the chromatogram of my acidic plasma samples. Could this be a degradant?
A4: Yes, it is highly probable that the new peak is a degradation product of this compound. The primary degradant of Robenacoxib in acidic solutions is a lactam derivative[2]. To confirm this, you can perform mass spectrometric analysis of the unknown peak to determine its mass-to-charge ratio (m/z) and fragmentation pattern, which can then be compared to the expected structure of the lactam degradant.
Q5: Are there any recommended anticoagulants for blood collection that might help with this compound stability?
A5: While the primary factor for Robenacoxib instability is pH, the choice of anticoagulant is also an important consideration for bioanalytical methods. For Robenacoxib, EDTA has been successfully used in pharmacokinetic studies[5]. It is always recommended to perform a stability assessment with the chosen anticoagulant and matrix to ensure it does not interfere with the analysis or the stability of the analyte.
Signaling Pathway Visualization
The degradation of Robenacoxib in acidic conditions is a chemical transformation rather than a biological signaling pathway. The following diagram illustrates the logical relationship of this degradation process.
Caption: this compound degradation in an acidic environment.
References
- 1. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicines.health.europa.eu [medicines.health.europa.eu]
- 3. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 4. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry Settings for Robenacoxib-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Robenacoxib-d5 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for Robenacoxib and this compound?
A1: For optimal sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode, the following mass transitions are recommended. These are based on analysis in negative electrospray ionization (ESI) mode, which is commonly used for Robenacoxib.
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Polarity |
| Robenacoxib | m/z 326.1 | m/z 222.1 | Negative |
| This compound | m/z 331.1 | m/z 227.1 | Negative |
Note: The exact m/z values may vary slightly depending on instrument calibration.
Q2: How should I optimize the collision energy for Robenacoxib and this compound?
A2: Collision energy is a critical parameter that requires optimization for your specific instrument. A common approach is to perform a collision energy optimization experiment. This involves infusing a standard solution of the analyte and monitoring the intensity of the product ion as the collision energy is ramped. The optimal collision energy will be the value that produces the highest and most stable signal for the product ion. One study suggests using collision energies of 20 and 40 eV for Robenacoxib analysis.[1]
Q3: Which ionization mode, positive or negative, is better for Robenacoxib analysis?
A3: Robenacoxib is a carboxylic acid, making it amenable to deprotonation. Therefore, negative electrospray ionization (ESI) is generally the preferred mode for its analysis, as it provides high sensitivity and specificity. One validated LC-MS/MS method for Robenacoxib in blood utilizes negative ESI mode.[2] However, analysis in positive ion mode has also been reported.[1]
Q4: What are some common issues encountered when using this compound as an internal standard?
A4: While stable isotope-labeled internal standards like this compound are ideal, issues such as isotopic interference or differential matrix effects can occasionally occur. It is crucial to verify the isotopic purity of the standard and to assess for any crosstalk between the analyte and internal standard channels.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the analysis of Robenacoxib and this compound.
Issue 1: Low or No Signal for Robenacoxib or this compound
Possible Causes and Solutions:
-
Incorrect Instrument Settings:
-
Solution: Verify that the mass spectrometer is set to the correct polarity (negative ESI is recommended) and that the correct MRM transitions are being monitored. Ensure the capillary voltage, gas flows, and temperatures are appropriate for your instrument and method.
-
-
Sample Preparation Issues:
-
Solution: Robenacoxib is extensively bound to plasma proteins (>98%).[3] Ensure your sample preparation method, such as protein precipitation or solid-phase extraction, is effectively disrupting this binding and extracting the analyte.
-
-
LC Method Problems:
-
Solution: Check for proper column equilibration and ensure the mobile phase composition is suitable for the retention and elution of Robenacoxib. Poor chromatography can lead to broad peaks and reduced signal intensity.
-
Issue 2: High Background Noise or Interferences
Possible Causes and Solutions:
-
Matrix Effects:
-
Solution: Biological matrices can cause ion suppression or enhancement. Optimize your sample cleanup procedure to remove interfering substances. Consider using a more selective extraction technique like solid-phase extraction. Diluting the sample may also help mitigate matrix effects.
-
-
Contamination:
-
Solution: Ensure all solvents, reagents, and labware are of high purity and free from contaminants. Run blank injections to identify the source of contamination.
-
Issue 3: Poor Peak Shape
Possible Causes and Solutions:
-
Chromatographic Issues:
-
Solution: Peak fronting or tailing can be caused by a mismatch between the sample solvent and the initial mobile phase, column degradation, or inappropriate mobile phase pH. Ensure the sample is dissolved in a solvent compatible with the mobile phase.
-
-
Carryover:
-
Solution: Robenacoxib may exhibit carryover in the LC system. Implement a robust needle wash protocol using a strong organic solvent to minimize this effect.
-
Experimental Protocols
Protocol 1: Collision Energy Optimization
-
Prepare a 1 µg/mL standard solution of Robenacoxib and this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to monitor the respective MRM transitions for Robenacoxib and this compound.
-
Create a method that ramps the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in discrete steps (e.g., 2-3 eV increments).
-
Acquire data for a sufficient duration at each collision energy step to obtain a stable signal.
-
Plot the product ion intensity as a function of collision energy. The collision energy that yields the maximum intensity should be selected for the analytical method.
Visualizations
Caption: Experimental workflow for the quantification of Robenacoxib.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety evaluation of the interchangeable use of robenacoxib (Onsior™) tablets and solution for injection in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects with Robenacoxib-d5
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Robenacoxib-d5 as an internal standard in quantitative bioanalysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of Robenacoxib?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, urine, tissue homogenate). These effects can manifest as either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), leading to inaccurate and imprecise quantification of Robenacoxib. The presence of endogenous phospholipids, salts, and metabolites in biological samples are common causes of matrix effects in electrospray ionization (ESI) mass spectrometry.
Q2: How does this compound, as a stable isotope-labeled internal standard (SIL-IS), help in overcoming matrix effects?
A2: this compound is an ideal internal standard because it is chemically identical to Robenacoxib, with the only difference being the presence of five deuterium atoms. This structural similarity ensures that this compound co-elutes with Robenacoxib during chromatography and experiences nearly identical matrix effects (ion suppression or enhancement). By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be normalized, leading to more accurate and reliable quantification.
Q3: Can there still be issues with matrix effects even when using this compound?
A3: Yes, while this compound is highly effective, issues can still arise. The most common problem is a chromatographic shift between Robenacoxib and this compound, often referred to as the "deuterium isotope effect." This can cause the two compounds to not co-elute perfectly, leading them to experience slightly different matrix effects and compromising the accuracy of the results. This effect is more pronounced with a higher number of deuterium substitutions.
Q4: How can I assess the extent of matrix effects in my Robenacoxib assay?
A4: The most common method is the post-extraction spike analysis. This involves comparing the peak area of Robenacoxib in a sample prepared by spiking the analyte into a pre-extracted blank matrix with the peak area of Robenacoxib in a neat solution (e.g., mobile phase) at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
The internal standard-normalized matrix factor should also be calculated to ensure that this compound is adequately compensating for the matrix effects on Robenacoxib.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of Robenacoxib when using this compound as an internal standard.
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of Robenacoxib/Robenacoxib-d5 ratio | Inconsistent matrix effects between samples. | - Optimize Sample Preparation: Improve the cleanup procedure to remove more interfering matrix components. Consider switching from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - Chromatographic Optimization: Modify the gradient, mobile phase composition, or column chemistry to better separate Robenacoxib from co-eluting matrix components. |
| Significant ion suppression observed for both Robenacoxib and this compound | High concentration of co-eluting matrix components, particularly phospholipids. | - Incorporate a Phospholipid Removal Step: Use a specialized SPE sorbent or a protein precipitation plate with a phospholipid removal membrane. - Adjust Chromatographic Conditions: Ensure that Robenacacoxib and its internal standard elute in a region with minimal phospholipid elution. A "divert valve" can also be used to direct the early and late eluting components to waste. |
| Chromatographic peak splitting or tailing for Robenacoxib and/or this compound | Sub-optimal chromatographic conditions or column degradation. | - Optimize Mobile Phase: Adjust the pH or organic modifier concentration. - Check Column Health: Perform a column wash or replace the column if necessary. - Sample Solvent Mismatch: Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion. |
| Inconsistent recovery of Robenacoxib and this compound | Inefficient or variable extraction procedure. | - Re-validate Extraction Method: Ensure the chosen sample preparation method provides consistent and high recovery for both the analyte and the internal standard. - Ensure Proper pH: The extraction efficiency of acidic compounds like Robenacoxib is highly dependent on the pH of the sample and extraction solvents. |
Data Presentation
The following tables summarize typical quantitative data that should be generated during method validation to assess and mitigate matrix effects.
Table 1: Matrix Effect Assessment
| Analyte | Matrix Lot | Peak Area (Post-Extraction Spike) | Peak Area (Neat Solution) | Matrix Factor |
| Robenacoxib | 1 | 85,000 | 100,000 | 0.85 |
| 2 | 78,000 | 100,000 | 0.78 | |
| 3 | 92,000 | 100,000 | 0.92 | |
| This compound | 1 | 86,500 | 102,000 | 0.85 |
| 2 | 79,000 | 102,000 | 0.77 | |
| 3 | 93,500 | 102,000 | 0.92 |
Table 2: Recovery of Robenacoxib and this compound with Different Extraction Methods
| Extraction Method | Analyte | Peak Area (Pre-Extraction Spike) | Peak Area (Post-Extraction Spike) | Recovery (%) |
| Protein Precipitation (Acetonitrile) | Robenacoxib | 75,000 | 85,000 | 88.2 |
| This compound | 76,500 | 86,500 | 88.4 | |
| Solid-Phase Extraction (SPE) | Robenacoxib | 92,000 | 98,000 | 93.9 |
| This compound | 93,500 | 99,500 | 94.0 | |
| Liquid-Liquid Extraction (LLE) | Robenacoxib | 88,000 | 95,000 | 92.6 |
| This compound | 89,000 | 96,000 | 92.7 |
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma sample with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute Robenacoxib and this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions (example):
-
Robenacoxib: Precursor ion (Q1) m/z 326.1 -> Product ion (Q3) m/z 282.1
-
This compound: Precursor ion (Q1) m/z 331.1 -> Product ion (Q3) m/z 287.1 (Note: Optimal collision energies should be determined experimentally for your specific instrument.)
-
Visualizations
Caption: Workflow for mitigating matrix effects using this compound.
Caption: Troubleshooting workflow for Robenacoxib analysis.
potential for Robenacoxib-d5 co-elution with metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Robenacoxib-d5, particularly concerning the potential for co-elution with its metabolites during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the known metabolites of Robenacoxib in common preclinical species like dogs and cats?
A1: The metabolic profile of Robenacoxib has not been fully elucidated in all species. According to the European Public Assessment Report for Onsior® (the brand name for Robenacoxib), apart from one lactam metabolite, the identities of other metabolites in cats and dogs are not known[1][2]. It is generally understood that, like other coxibs, Robenacoxib likely undergoes Phase I metabolism, such as oxidation and hydroxylation, followed by Phase II conjugation, for instance, with glucuronic acid.
Q2: What is the potential for this compound to co-elute with these metabolites?
A2: The potential for co-elution exists and is a critical consideration during method development. Since the exact structures of major metabolites are not publicly known, it is challenging to predict their chromatographic behavior relative to this compound. Hydroxylated metabolites are generally more polar and would be expected to elute earlier than the parent drug in reversed-phase chromatography. However, other metabolites could have similar polarities to this compound, leading to a risk of co-elution.
Q3: Why is this compound used as an internal standard?
A3: this compound is a stable isotope-labeled version of Robenacoxib. It is an ideal internal standard for mass spectrometry-based assays because it has nearly identical chemical and physical properties to the unlabeled drug, meaning it behaves similarly during sample extraction and chromatographic separation. Its different mass allows the mass spectrometer to distinguish it from the native Robenacoxib, enabling accurate quantification.
Q4: Can the deuterium label on this compound be exchanged?
A4: Deuterium labels on aromatic rings are generally stable under typical analytical conditions. However, it is good practice to assess the stability of the internal standard during method validation, including an evaluation of potential back-exchange under the specific sample preparation and chromatographic conditions used.
Troubleshooting Guide: Co-elution of this compound and Metabolites
This guide provides a systematic approach to identifying and resolving potential co-elution issues between this compound and its metabolites.
Problem: Suspected Co-elution
Symptoms:
-
Poor reproducibility of analytical results.
-
Inaccurate quantification, especially at low concentrations of the analyte.
-
Interference peaks observed in the chromatogram of the internal standard.
-
Non-linear calibration curves.
-
Matrix effects (ion suppression or enhancement) that vary between samples.
Troubleshooting Workflow
Caption: A logical workflow for identifying and resolving co-elution issues.
Preventative Measures During Method Development
-
Chromatographic Selectivity:
-
Gradient Optimization: Employ a shallow gradient elution to maximize the separation of this compound from potentially closely eluting metabolites.
-
Column Chemistry: Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl, PFP) to exploit different separation mechanisms.
-
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of Robenacoxib (a carboxylic acid) and its metabolites, thereby influencing their retention times.
-
-
High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to differentiate between this compound and potential isobaric metabolites based on their accurate mass-to-charge ratios.
-
Metabolite Identification Studies: When feasible, conduct preliminary in vitro metabolism studies (e.g., using liver microsomes) to generate potential metabolites. These can be used to challenge the specificity of the analytical method.
Corrective Actions for Existing Methods
-
Method Modification:
-
Decrease Flow Rate: Reducing the flow rate can sometimes improve resolution.
-
Increase Column Length or Decrease Particle Size: This can enhance chromatographic efficiency and separation.
-
-
Sample Preparation:
-
Selective Extraction: Investigate different sample preparation techniques (e.g., liquid-liquid extraction at different pH values, solid-phase extraction with different sorbents) to selectively remove interfering metabolites.
-
Experimental Protocols
Representative LC-MS/MS Method for Robenacoxib in Plasma
This protocol is a general guideline and should be optimized and validated for specific experimental needs.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A validated UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
Robenacoxib: Precursor ion > Product ion (to be determined empirically).
-
This compound: Precursor ion > Product ion (to be determined empirically).
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum signal intensity.
-
Quantitative Data Summary
The following table summarizes typical parameters for LC-MS/MS methods used for the analysis of Robenacoxib.
| Parameter | Typical Value/Range | Reference |
| Chromatography | ||
| Column | C18, C8 | [3] |
| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., formic acid) | [3] |
| Elution Mode | Gradient | [3] |
| Mass Spectrometry | ||
| Ionization | ESI Negative | [3] |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL in plasma | [3] |
| Linearity | Typically over 3 orders of magnitude | [3] |
| Inter-assay Precision (%CV) | < 15% | [3] |
| Inter-assay Accuracy (%Bias) | ± 15% | [3] |
Visualizations
Hypothesized Metabolic Pathway of Robenacoxib
Caption: A diagram illustrating the likely metabolic fate of Robenacoxib.
References
Robenacoxib-d5 Chromatographic Analysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Robenacoxib-d5. By providing detailed experimental protocols and addressing specific peak shape problems, this guide aims to assist researchers in achieving optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic methods for the analysis of this compound?
A1: Robenacoxib and its deuterated internal standard, this compound, are commonly analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] Reversed-phase chromatography with a C18 column is the most frequently employed separation technique.[1][4][5]
Q2: I am observing peak tailing with my this compound peak. What are the potential causes?
A2: Peak tailing for this compound, a weakly acidic compound, can arise from several factors. A primary cause is secondary interactions between the analyte and active sites on the stationary phase, such as residual silanols. Other potential causes include column degradation, improper mobile phase pH, column overload, or extra-column dead volume.
Q3: How can I improve the peak shape of this compound?
A3: To improve peak shape, consider the following:
-
Mobile Phase pH: Adjusting the mobile phase pH can suppress the ionization of residual silanols on the silica-based column, thereby reducing peak tailing. For acidic compounds like Robenacoxib, a lower pH is generally preferred.
-
Column Choice: Using a highly deactivated or end-capped column can minimize interactions with residual silanols.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase to prevent peak distortion.
-
Injection Volume and Concentration: Avoid column overload by injecting a smaller volume or diluting the sample.
Q4: My this compound peak is showing fronting. What could be the issue?
A4: Peak fronting is less common than tailing but can occur due to column collapse, which can be caused by operating outside the column's recommended pH and temperature limits. It can also be a result of sample overload, where the sample concentration is too high for the column to handle.
Q5: What are the recommended sample preparation techniques for analyzing this compound in biological matrices?
A5: For biological samples like plasma or blood, sample preparation is crucial to remove interferences and protect the analytical column. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[1][6] Protein precipitation is another simpler method that can be employed.[3]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common chromatographic issues encountered with this compound.
Issue 1: Peak Tailing
Symptoms: The this compound peak has an asymmetrical shape with a "tail" extending from the peak maximum.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Acidify the mobile phase with additives like trifluoroacetic acid (TFA) or formic acid to a pH of around 3. This protonates the silanol groups, reducing their interaction with the acidic this compound.[1][4] |
| Column Degradation | If the column is old or has been used with aggressive mobile phases, the stationary phase may be compromised. Replace the column with a new, high-quality C18 column. Consider using a guard column to extend the life of the analytical column. |
| Column Overload | Reduce the concentration of the injected sample or decrease the injection volume. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase composition. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Extra-Column Volume | Minimize the length and internal diameter of tubing connecting the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. |
Issue 2: Peak Fronting
Symptoms: The this compound peak is asymmetrical with a leading edge that is less steep than the trailing edge.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Column Collapse | This is a catastrophic failure of the column packing. It can be caused by operating at a pH or temperature outside the manufacturer's recommendations. The column will need to be replaced. Always check the column's specifications. |
| Incompatible Sample Solvent | If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. Prepare the sample in the mobile phase whenever possible. |
Issue 3: Split Peaks
Symptoms: The this compound peak appears as two or more closely spaced peaks.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Partially Blocked Frit | A blockage in the column inlet frit can cause the sample to be distributed unevenly onto the column head. Try back-flushing the column (if the manufacturer allows) or replace the frit if possible. If not, the column may need to be replaced. |
| Column Void | A void at the head of the column can cause peak splitting. This can result from improper packing or settling of the stationary phase over time. The column will likely need to be replaced. |
| Sample Solvent Effect | Injecting a large volume of a strong solvent can cause peak splitting. Reduce the injection volume or use a weaker sample solvent. |
Experimental Protocols
Below are examples of detailed methodologies for the analysis of Robenacoxib. Since this compound is a deuterated analog used as an internal standard, these methods are directly applicable.
HPLC-UV Method for Robenacoxib in Plasma
| Parameter | Condition |
| Column | Sunfire C18 (4.6 x 150 mm, 3.5 µm)[4] |
| Mobile Phase | 0.025% Trifluoroacetic acid in water: Acetonitrile (50:50, v/v)[4][6] |
| Flow Rate | 1.1 mL/min[4][6] |
| Detection | UV at 275 nm[4][6] |
| Column Temperature | 30°C[5] |
| Sample Preparation | Liquid-liquid extraction with methylene chloride[6] |
UPLC-MS/MS Method for Robenacoxib in Blood
| Parameter | Condition |
| Column | ACE 5 µm C18 (50 x 2.1 mm)[3] |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometer | Triple quadrupole |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[3] |
| MRM Transition | m/z 326 → 222 for Robenacoxib[3] |
| Sample Preparation | Protein precipitation[3] |
Visualizing Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common chromatographic issues.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for split peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical determination and pharmacokinetics of robenacoxib in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety evaluation of the interchangeable use of robenacoxib (Onsior™) tablets and solution for injection in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Robenacoxib pharmacokinetics in sheep following oral, subcutaneous, and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Robenacoxib-d5 Stability During Sample Extraction
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the degradation of Robenacoxib-d5 during sample extraction. Ensuring the stability of the internal standard is critical for the accurate quantification of robenacoxib in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction crucial?
This compound is the deuterated form of Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID). It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of Robenacoxib in biological samples.[1][2] The stability of this compound is paramount because any degradation during the sample preparation and extraction process will lead to an inaccurate IS response, compromising the precision and accuracy of the analytical results for the target analyte, Robenacoxib.
Q2: What are the primary factors that can cause this compound degradation?
The primary factors that can lead to the degradation of this compound are similar to those affecting the parent compound, Robenacoxib. These include:
-
Acidic pH: Robenacoxib is a free acid that is practically insoluble and readily degrades in acidic aqueous solutions.[3] The major degradation product under acidic conditions is a lactam.[3]
-
Light Exposure: Solutions containing Robenacoxib have been shown to be very sensitive to light, which can lead to an increase in degradation products.[3]
-
Elevated Temperature: Higher temperatures can accelerate the rate of chemical degradation.[4]
-
Oxidation: As with many pharmaceutical compounds, Robenacoxib can be susceptible to oxidation. Formulations of Robenacoxib for injection may include antioxidants like sodium metabisulfite to prevent this.[3]
Q3: How can I prevent pH-induced degradation during sample extraction?
To prevent degradation in acidic conditions, it is crucial to maintain a neutral to alkaline pH throughout the extraction process. Robenacoxib is freely soluble at a pH above 8.[3]
-
Sample Collection and Storage: When processing biological samples like plasma, ensure they are stored appropriately (e.g., at -20°C or lower) until analysis.[5]
-
Extraction Buffers: Use buffers to maintain a stable pH. For example, a phosphate buffer at pH 7.4 has been used to ensure sufficient dissolution.[3]
-
Method Selection: In liquid-liquid extraction (LLE), the pH of the aqueous phase can be adjusted to be alkaline before adding the organic solvent.
Q4: What precautions should be taken regarding light exposure?
Given the photosensitivity of Robenacoxib, all steps of the sample handling and extraction process should be performed with protection from light.[3]
-
Use amber-colored vials or tubes for sample collection, storage, and processing.[3]
-
Minimize the exposure of samples to direct sunlight or harsh laboratory lighting.
-
If possible, work in a dimly lit area or use light-blocking covers for sample racks and autosamplers.
Q5: Are there specific recommendations for extraction techniques for this compound?
Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used and validated methods for extracting Robenacoxib from biological matrices.[6]
-
Liquid-Liquid Extraction (LLE): This is a widely used technique. Solvents like methylene chloride have proven effective, yielding high recovery rates.[7][8]
-
Solid-Phase Extraction (SPE): SPE is particularly useful for preventing non-reproducible carry-over effects and can be advantageous for cleaner extracts, especially when dealing with complex matrices or a wide range of concentrations.[9]
Q6: What are the known degradation products of Robenacoxib?
The most well-documented degradation product of Robenacoxib, particularly under acidic conditions, is its corresponding lactam, 5-Ethyl-1-(2,3,5,6-tetrafluorophenyl)indolin-2-one.[3][10] Other impurities and degradation products can also form under various stress conditions.[10][11] The appearance of unexpected peaks in your chromatogram may indicate the presence of these degradants.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Acidic Degradation: The pH of the sample or extraction solvent is too low, causing lactam formation. | Ensure the pH of all aqueous solutions is maintained at neutral or slightly alkaline levels (pH 7-8). Use buffered solutions. |
| Photodegradation: Samples were exposed to light for an extended period. | Use amber vials and minimize light exposure at all stages of the experiment.[3] | |
| Incomplete Extraction: The chosen organic solvent is not efficiently extracting the analyte. The partition coefficient (logP) may be suboptimal under the current conditions. | Optimize the LLE solvent. Methylene chloride is a documented effective solvent.[7][8] Consider adjusting the ionic strength of the aqueous phase by adding salt (e.g., NaCl).[5] | |
| Adsorption to Surfaces: The analyte may be adsorbing to glass or plasticware. | Silanize glassware or use low-adsorption polypropylene tubes. | |
| High Variability in Results | Inconsistent Sample Handling: Variations in time, temperature, or light exposure between samples. | Standardize the entire workflow. Process all samples, calibrators, and QCs under identical conditions. |
| Enzymatic Degradation: Endogenous enzymes in the biological matrix (e.g., plasma) may be active. | Keep samples on ice during processing and add an enzyme inhibitor if necessary. Perform extractions promptly after thawing. | |
| Appearance of Extra Peaks in Chromatogram | Degradation Products: this compound has degraded into other compounds (e.g., lactam). | Review all stability precautions (pH, light, temperature). Run a stressed sample (e.g., acidified) to confirm the retention time of the degradation product. |
| Matrix Interference: Co-eluting substances from the biological sample. | Optimize the chromatographic method (e.g., gradient, column chemistry) to improve separation. Employ a more selective extraction technique like SPE.[9] |
Quantitative Data Summary
Table 1: pH and Solvent Effects on Robenacoxib Stability
| Condition | Observation | Recommendation | Source |
| Acidic pH | Readily degrades to form a lactam. Practically insoluble. | Avoid acidic conditions. Maintain pH > 7.0. | [3][11] |
| Alkaline pH | Freely soluble at pH > 8. | Use alkaline conditions to enhance solubility and stability. | [3] |
| Aqueous Solution | Poor solubility in pure water. | Use buffers (e.g., phosphate buffer pH 7.4) or organic co-solvents. | [3] |
| Organic Solvents | Generally freely soluble. | Methylene chloride and chloroform are effective for LLE. | [7][8] |
Table 2: Summary of Validated Extraction Method Performance
| Method | Matrix | Extraction Solvent/Cartridge | Average Recovery | Key Advantage | Source |
| Liquid-Liquid Extraction (LLE) | Plasma | Methylene Chloride | 97% | Simple, rapid, and high recovery. | [7][8] |
| Liquid-Liquid Extraction (LLE) | Plasma | Methylene Chloride | 95% | Effective for pharmacokinetic studies. | [12] |
| Solid-Phase Extraction (SPE) | Blood/Plasma | (Not specified) | >98% (protein binding) | Prevents carry-over, provides cleaner extracts. | [9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from validated methods for Robenacoxib extraction.[7][8][12]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex the sample to ensure homogeneity.
-
In a light-protected polypropylene tube, pipette 100 µL of plasma.
-
-
Internal Standard Addition:
-
Add 25 µL of the this compound working solution (internal standard).
-
-
Extraction:
-
Add 4 mL of methylene chloride to the tube.
-
Cap the tube and vortex vigorously for 60 seconds.
-
-
Phase Separation:
-
Centrifuge the sample at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
-
Solvent Evaporation:
-
Carefully transfer the lower organic layer to a clean, amber glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol; specific cartridge types and conditioning/elution solvents should be optimized for your specific application.
-
Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) by passing 1 mL of methanol followed by 1 mL of purified water.
-
-
Sample Loading:
-
Pre-treat the plasma sample (e.g., 200 µL) by diluting with 200 µL of a buffer (e.g., phosphate buffer, pH 7.4) and adding the this compound internal standard.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent or buffer (e.g., 5% methanol in water) to remove interferences.
-
-
Elution:
-
Elute the analyte and internal standard from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes for preventing this compound degradation.
Caption: Workflow for sample handling and extraction to minimize this compound degradation.
References
- 1. This compound | Axios Research [axios-research.com]
- 2. clearsynth.com [clearsynth.com]
- 3. medicines.health.europa.eu [medicines.health.europa.eu]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analytical determination and pharmacokinetics of robenacoxib in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
dealing with ion suppression in Robenacoxib quantification
Welcome to the technical support center for Robenacoxib quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the analysis of Robenacoxib, with a specific focus on mitigating ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect Robenacoxib quantification?
A1: Ion suppression is a matrix effect phenomenon that occurs in LC-MS/MS analysis where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Robenacoxib. This interference reduces the ionization efficiency of Robenacoxib in the mass spectrometer's ion source, leading to a decreased signal intensity. Consequently, ion suppression can result in inaccurate and imprecise quantification, poor sensitivity, and unreliable pharmacokinetic data.
Q2: What are the common sources of ion suppression in bioanalytical samples?
A2: Common sources of ion suppression in biological matrices such as plasma, blood, or urine include:
-
Phospholipids: Abundant in cell membranes, these are major contributors to ion suppression, particularly in protein precipitation extracts.
-
Salts and Buffers: High concentrations of salts from buffers or sample collection tubes can significantly suppress the analyte signal.
-
Proteins: Although largely removed during sample preparation, residual proteins can still cause ion suppression.
-
Metabolites: Endogenous metabolites that co-elute with Robenacoxib can compete for ionization.
-
Dosing vehicles and anticoagulants: Components from drug formulations or blood collection tubes can also interfere with ionization.
Q3: How can I detect ion suppression in my Robenacoxib assay?
A3: Ion suppression can be identified using a post-column infusion experiment. In this method, a constant flow of a Robenacoxib standard solution is introduced into the LC eluent after the analytical column and before the mass spectrometer's ion source. A blank matrix sample is then injected. A dip in the constant baseline signal of Robenacoxib indicates the retention time at which matrix components are eluting and causing ion suppression.
Q4: Is the use of a stable isotope-labeled internal standard (SIL-IS) necessary for accurate Robenacoxib quantification?
A4: Yes, the use of a stable isotope-labeled internal standard, such as Robenacoxib-d5, is highly recommended and considered the gold standard for compensating for ion suppression. Since a SIL-IS has nearly identical physicochemical properties to Robenacoxib, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively normalized, leading to accurate and precise quantification.
Troubleshooting Guide
This guide provides solutions to common problems encountered during Robenacoxib quantification that may be related to ion suppression.
Problem 1: Low signal intensity or poor sensitivity for Robenacoxib in matrix samples compared to neat standards.
-
Possible Cause: Significant ion suppression from matrix components.
-
Solutions:
-
Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Transitioning from a simple protein precipitation (PPT) to a liquid-liquid extraction (LLE) or a solid-phase extraction (SPE) can significantly reduce matrix effects.
-
Chromatographic Separation: Modify the LC method to achieve better separation between Robenacoxib and the interfering matrix components. This can be done by adjusting the gradient profile, changing the mobile phase composition, or using a column with a different stationary phase chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporate this compound as the internal standard to compensate for the signal suppression.
-
Problem 2: High variability and poor reproducibility in quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects between different sample preparations or variations in the biological matrix from different lots or individuals.
-
Solutions:
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples, including standards, QCs, and unknowns.
-
Matrix-Matched Calibrants and QCs: Prepare all calibration standards and quality control samples in the same biological matrix as the study samples to ensure that they are affected by the matrix in a similar way.
-
Employ a SIL-IS: The use of a stable isotope-labeled internal standard is the most effective way to correct for sample-to-sample variations in ion suppression.
-
Problem 3: Gradual decrease in Robenacoxib signal intensity over a long analytical run.
-
Possible Cause: Accumulation of matrix components on the analytical column or in the mass spectrometer's ion source, leading to increasing ion suppression over time.
-
Solutions:
-
Implement a Column Wash Step: Introduce a robust column wash step at the end of each injection or periodically within the analytical batch to remove strongly retained matrix components.
-
Optimize Sample Cleanup: A cleaner sample extract will reduce the amount of non-volatile matrix components that can contaminate the system.
-
Regular Instrument Maintenance: Perform regular cleaning of the mass spectrometer's ion source to remove accumulated contaminants.
-
Quantitative Data Summary
| Sample Preparation Method | Typical Recovery (%) | Expected Matrix Effect (%) | Relative Ion Suppression |
| Protein Precipitation (PPT) | > 90% | 50 - 80% | High |
| Liquid-Liquid Extraction (LLE) | 80 - 95% | 80 - 95% | Moderate to Low |
| Solid-Phase Extraction (SPE) | > 90% | 90 - 105% | Low to Negligible |
Note: The values in this table are illustrative and can vary depending on the specific protocol, biological matrix, and LC-MS/MS system used. It is essential to experimentally determine the matrix effect during method development and validation for your specific assay.
Experimental Protocols
Below are detailed methodologies for three common sample preparation techniques for the quantification of Robenacoxib in plasma.
Method 1: Protein Precipitation (PPT)
This is a simple and fast method but is generally associated with the highest level of ion suppression due to minimal matrix removal.
Materials:
-
Plasma sample
-
This compound internal standard (IS) solution
-
Acetonitrile (ACN), ice-cold
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound IS solution and vortex briefly.
-
Add 300 µL of ice-cold ACN to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.
Materials:
-
Plasma sample
-
This compound IS solution
-
Methyl tert-butyl ether (MTBE) or another suitable organic solvent
-
Acidifying agent (e.g., 1% formic acid in water)
Procedure:
-
To 100 µL of plasma sample in a glass tube, add 10 µL of the this compound IS solution and vortex briefly.
-
Add 50 µL of 1% formic acid to acidify the sample.
-
Add 500 µL of MTBE.
-
Cap the tube and vortex or shake vigorously for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
Method 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain and elute the analyte, thereby removing a significant portion of matrix interferences.
Materials:
-
Plasma sample
-
This compound IS solution
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile with 1% formic acid)
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: To 100 µL of plasma, add 10 µL of the this compound IS solution and 200 µL of 4% phosphoric acid in water. Vortex to mix. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Pass 1 mL of the wash solution through the cartridge to remove polar interferences.
-
Elution: Elute Robenacoxib and the IS with 1 mL of the elution solvent into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
Visualizations
Experimental Workflow for Sample Preparation
The following diagram illustrates the general workflow for preparing biological samples for Robenacoxib analysis using the three different techniques.
Sample preparation workflows for Robenacoxib analysis.
Troubleshooting Logic for Ion Suppression
This diagram outlines a logical approach to troubleshooting issues related to ion suppression during Robenacoxib quantification.
A logical workflow for troubleshooting ion suppression.
Technical Support Center: Ensuring Long-Term Stability of Robenacoxib-d5 Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of Robenacoxib-d5 stock solutions. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions under the following conditions.[1] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to prevent degradation from repeated freeze-thaw cycles.[1]
Q2: What is the expected shelf-life of a this compound stock solution?
The stability of your stock solution is highly dependent on the storage temperature and protection from light.[1] Adhering to the recommended storage conditions will help ensure the solution remains viable for its intended use.
Q3: What are the known degradation pathways for Robenacoxib?
Robenacoxib is known to be susceptible to degradation, particularly in acidic environments.[2][3] The primary degradation pathway involves the formation of a lactam.[3][4] It is also sensitive to light, which can lead to an increase in degradation products.[3] Studies have shown that Robenacoxib is the most rapidly degrading among several coxib drugs, and its degradation products may exhibit hepatotoxicity.[2]
Q4: What solvent should I use to prepare my this compound stock solution?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.[1] It is important to use a high-purity, anhydrous grade of DMSO, as the presence of water can affect the solubility and stability of the compound.[1]
Troubleshooting Guide
Q1: I've noticed a color change in my this compound stock solution. What should I do?
A color change, such as the appearance of a pinkish hue, can be an indicator of degradation.[3] It is recommended to discard the solution and prepare a fresh stock. To prevent this, ensure the solution is protected from light and stored at the appropriate temperature.
Q2: I see precipitates in my stock solution after thawing. Is it still usable?
The formation of precipitates upon thawing could indicate solubility issues or degradation. Before use, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve the compound. If the precipitate does not dissolve, it is advisable to prepare a fresh stock solution.
Q3: How can I check if my this compound stock solution has degraded?
The most reliable way to assess the integrity of your stock solution is to perform an analytical check, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. A significant decrease in the peak area of the parent compound or the appearance of new peaks corresponding to degradation products would confirm instability.
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound Stock Solutions [1]
| Storage Temperature | Duration | Special Conditions |
| -80°C | Up to 6 months | Protect from light; store in aliquots to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Protect from light; store in aliquots to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Stability Assessment of this compound Stock Solutions by HPLC-UV
This protocol outlines a stability-indicating HPLC-UV method to assess the purity of this compound stock solutions and detect potential degradation products.
1. Principle
This method utilizes reverse-phase HPLC to separate this compound from its potential degradation products based on their polarity. The concentration of this compound and the presence of degradation products are quantified by UV detection.
2. Materials
-
This compound stock solution (in DMSO)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler vials
3. Method
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.025% TFA in water
-
Mobile Phase B: Acetonitrile
-
-
Standard Preparation:
-
Prepare a series of known concentrations of this compound reference standard in the mobile phase to create a calibration curve.
-
-
Sample Preparation:
-
Dilute an aliquot of the this compound stock solution to be tested with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared standards and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Plot a calibration curve of peak area versus concentration for the standards.
-
Determine the concentration of this compound in the test sample using the calibration curve.
-
Examine the chromatogram for any new peaks that may indicate the presence of degradation products. The relative percentage of these degradation products can be estimated by comparing their peak areas to the total peak area.
-
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting decision tree for suspected stock solution degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicines.health.europa.eu [medicines.health.europa.eu]
- 4. DailyMed - ONSIOR- robenacoxib tablet [dailymed.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Robenacoxib-d5 and Other NSAID Internal Standards for Bioanalytical Applications
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of non-steroidal anti-inflammatory drugs (NSAIDs), the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comparative overview of Robenacoxib-d5, a deuterated internal standard, alongside other commonly used deuterated internal standards for NSAIDs, such as Celecoxib-d4 and Diclofenac-d4. The comparison is based on their performance in validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Stable isotope-labeled (SIL) internal standards, particularly deuterated variants, are considered the gold standard in quantitative bioanalysis. Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar extraction recovery and ionization effects in the mass spectrometer, effectively compensating for variability during sample preparation and analysis.
Performance Comparison of Deuterated NSAID Internal Standards
| Parameter | This compound | Celecoxib-d4 | Diclofenac-d4 |
| Linearity Range | 2 - 2000 ng/mL | 7 - 1800 ng/mL | 0.5 - 500 ng/mL |
| Intra-day Precision (%CV) | 6.9 - 9.4% | < 4% | ≤ 15% |
| Inter-day Precision (%CV) | 13.0% (at LLOQ) | < 4% | ≤ 15% |
| Accuracy | 96.5 - 104.2% | within ±6% | within ±15% |
| Extraction Recovery | Not explicitly reported for d5, but method recovery for analyte was sufficient. | Not explicitly reported for d4, but method recovery for analyte was sufficient. | 72.0 - 102.2% |
| Matrix Effect | Not explicitly reported for d5, but the use of SIL IS is intended to minimize it. | Not explicitly reported for d4, but the use of SIL IS is intended to minimize it. | 2.2 - 28.0% |
Note: The data presented is compiled from different studies, and direct comparison should be made with caution as experimental conditions varied.
Experimental Protocols
The following are representative experimental protocols for the analysis of Robenacoxib, Celecoxib, and Diclofenac using their respective deuterated internal standards.
Robenacoxib and this compound Analysis in Canine Blood
-
Sample Preparation: Protein precipitation.
-
Detailed Steps:
-
To 50 µL of whole blood, add the internal standard (this compound).
-
Precipitate proteins using an appropriate organic solvent.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS System:
-
Column: ACE 5 µm C18 (50 × 2.1 mm).
-
Mobile Phase: Not specified in detail.
-
Detection: Tandem mass spectrometry.
-
Quantification Range: 2.00 ng/mL (LLOQ) to 2000 ng/mL.
-
Celecoxib and Celecoxib-d4 Analysis in Human Plasma
-
Sample Preparation: Protein precipitation.
-
Detailed Steps:
-
To 0.1 mL of plasma, add the internal standard (Celecoxib-d4).
-
Precipitate proteins with methanol.
-
Centrifuge and inject the supernatant.
-
-
LC-MS/MS System:
-
Column: C₁₈ column (55 mm × 2 mm, 3 μm).
-
Mobile Phase: Methanol-10 mM ammonium acetate (75:25, v/v).
-
Detection: Tandem mass spectrometry with negative electrospray ionization.
-
MRM Transitions: Celecoxib (m/z 380→316), Celecoxib-d4 (m/z 384→320).
-
Linearity: 7.0 ng/ml to 1800 ng/ml.
-
Diclofenac and Diclofenac-d4 Analysis in Post-Mortem Specimens
-
Sample Preparation: Liquid-liquid extraction (LLE).
-
Detailed Steps:
-
To 200 μL of sample, add 20 μL of methanolic internal standard solution (Diclofenac-d4).
-
Add 200 μL of 0.5 M ammonium carbonate buffer (pH 9).
-
Extract with 2 mL of ethyl acetate.
-
Centrifuge and transfer the organic phase.
-
Evaporate to dryness and reconstitute in 50 μL of methanol.
-
-
LC-MS/MS System:
-
Column: C18 column.
-
Mobile Phase: Gradient elution.
-
Detection: Tandem mass spectrometry with positive multiple reaction monitoring.
-
MRM Transitions: Diclofenac (m/z 297.3→214.3, 297.3→216.3, 297.3→252.1), Diclofenac-d4 (m/z 301.5→220.2, 301.5→218.3).
-
Linearity: 0.5 ng/mL to 500 ng/mL.
-
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for bioanalysis using a deuterated internal standard and the general signaling pathway of NSAIDs.
A Comparative Guide to the Bioanalytical Methods for Robenacoxib Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Robenacoxib in biological matrices. While direct inter-laboratory cross-validation studies are not publicly available, this document synthesizes data from individual laboratory validations of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assays. The information presented herein is intended to assist researchers in selecting and implementing appropriate analytical methodologies for their specific study needs.
Mechanism of Action of Robenacoxib
Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4] The inflammatory response is mediated by prostaglandins, the synthesis of which is catalyzed by COX enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[3][4] By selectively inhibiting COX-2, Robenacoxib effectively reduces pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][3][4]
Figure 1: Mechanism of action of Robenacoxib as a selective COX-2 inhibitor.
Quantitative Comparison of Analytical Methods
The following tables summarize the performance characteristics of different validated analytical methods for Robenacoxib quantification in plasma.
Table 1: HPLC-UV Method Performance
| Parameter | Performance | Reference |
| Linearity Range | 0.1 to 50 µg/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | [5] |
| Assay Variability (Precision) | 2.2% to 9.2% | [5] |
| Accuracy | 100% | [5] |
Table 2: LC-MS/MS Method Performance
| Parameter | Performance | Reference |
| Linearity Range | 3 to 100 ng/mL | [6][7] |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL | [6][7] |
| Assay Variability (Precision) | Not explicitly stated | |
| Accuracy | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and comparison.
General Bioanalytical Method Validation Workflow
The validation of bioanalytical methods is a critical step to ensure the reliability of pharmacokinetic and other drug development data. A generalized workflow for this process is illustrated below.
Figure 2: Generalized workflow for bioanalytical method validation.
Protocol 1: HPLC-UV Method for Robenacoxib in Plasma
This method is suitable for quantifying higher concentrations of Robenacoxib.
-
Sample Preparation:
-
Chromatographic Conditions:
Protocol 2: LC-MS/MS Method for Robenacoxib in Plasma
This method offers higher sensitivity for quantifying lower concentrations of Robenacoxib.
-
Sample Preparation:
-
Chromatographic and Mass Spectrometric Conditions:
-
Specific details on the LC column, mobile phase, flow rate, and MS/MS parameters (e.g., ion transitions, collision energies) are not provided in the available abstracts but are essential for method replication. These would typically be optimized during method development.
-
Discussion and Alternatives
The choice between an HPLC-UV and an LC-MS/MS method for Robenacoxib quantification depends on the required sensitivity and the concentration range of interest.
-
HPLC-UV is a robust and widely available technique suitable for studies where Robenacoxib concentrations are expected to be in the µg/mL range.[5] Its lower cost and simpler instrumentation make it an attractive option for routine analysis.
-
LC-MS/MS provides significantly higher sensitivity, with an LLOQ in the ng/mL range, making it the method of choice for pharmacokinetic studies where low concentrations of the drug need to be accurately measured.[6][7] The high selectivity of MS/MS detection also reduces the likelihood of interference from endogenous matrix components.
For both methods, a thorough validation process is crucial to ensure the reliability of the generated data. Key validation parameters that should be assessed include selectivity, linearity, accuracy, precision, limit of quantification, recovery, and stability of the analyte in the biological matrix.[8][9][10]
Researchers planning to establish a Robenacoxib assay should consider the specific requirements of their study and the available instrumentation when selecting and validating an appropriate analytical method. The protocols and performance data presented in this guide provide a valuable starting point for this process.
References
- 1. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robenacoxib in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Robenacoxib (Onsior) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical determination and pharmacokinetics of robenacoxib in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics | Semantic Scholar [semanticscholar.org]
- 10. e-b-f.eu [e-b-f.eu]
Performance of Robenacoxib-d5 in Biological Fluids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Robenacoxib in various biological fluids. The performance of deuterated Robenacoxib (Robenacoxib-d5) as an internal standard is a key aspect of the most sensitive and accurate methods. This document outlines experimental data, detailed protocols, and visual workflows to support bioanalytical studies.
Data Summary
The following tables summarize the performance of various analytical methods for Robenacoxib quantification in plasma, where this compound is often used as an internal standard to ensure accuracy and precision.
Table 1: Performance of HPLC-UV Method for Robenacoxib in Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.1 to 50 µg/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | [1][2][3] |
| Lower Limit of Detection (LLOD) | 0.05 µg/mL | [3] |
| Average Recovery | 95% - 97% | [1][2][3] |
| Intra-assay Variability | 2.2% to 9.2% | [1][2][3] |
| Inter-assay Variability | 2.2% to 10.9% | [3] |
| Sample Volume | 0.1 - 0.2 mL | [1][2] |
Table 2: Performance of LC-MS/MS Method for Robenacoxib in Blood
| Parameter | Value | Reference |
| Linearity Range | 3 to 100 ng/mL | [1][4] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL (dogs), 3 ng/mL (cats) | [1][5] |
| Sample Volume | 50 µL | [6] |
| Inter-run %RSD (QC samples) | 5.8% to 8.3% | [7] |
| Ionization Mode | Negative Electrospray (TurboIonSpray®) | [6] |
| MRM Transition | m/z 326 → 222 | [6] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for quantifying Robenacoxib in plasma at higher concentrations.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add 50 mg of NaCl to increase the ionic strength of the aqueous phase.[1][8]
-
Add an appropriate volume of methylene chloride for extraction.[1][2]
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[3]
-
Reconstitute the residue in 200 µL of the mobile phase.[3]
2. Chromatographic Conditions
-
Column: Sunfire C18 (4.6 x 150 mm, 3.5 µm) with a guard column.[2][3]
-
Mobile Phase: Isocratic mixture of 0.025% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[2][3]
-
Injection Volume: 100 µL.[3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and accuracy, especially at lower concentrations, an LC-MS/MS method is employed. This compound is the ideal internal standard for this application.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of a blood sample, add a protein precipitating agent (e.g., acetonitrile) containing this compound at a known concentration.
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
2. Chromatographic and Mass Spectrometric Conditions
-
HPLC Column: ACE 5 µm C18 (50 x 2.1 mm).[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[6]
-
Ionization Source: Negative electrospray ionization (ESI).[6]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transition for Robenacoxib: m/z 326 → 222.[6]
-
The MRM transition for this compound would be monitored concurrently.
Visualizations
Robenacoxib's Mechanism of Action
Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5][9][10][11] This targeted action blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[10][11] Its selectivity for COX-2 over COX-1 is a key feature, as COX-1 is involved in protective functions in the gastrointestinal tract and kidneys.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Analytical determination and pharmacokinetics of robenacoxib in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicines.health.europa.eu [medicines.health.europa.eu]
- 6. Safety evaluation of the interchangeable use of robenacoxib (Onsior™) tablets and solution for injection in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety evaluation of the interchangeable use of robenacoxib in commercially-available tablets and solution for injection in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Robenacoxib (Onsior) - Veterinary Partner - VIN [veterinarypartner.vin.com]
A Comparative Guide to the Quantification of Robenacoxib: Evaluating Accuracy and Precision with Robenacoxib-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID). The focus is on the accuracy and precision of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Robenacoxib-d5, versus a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method. The information presented is intended to assist researchers in selecting the most appropriate analytical technique for their pharmacokinetic, toxicokinetic, and bioequivalence studies.
Performance Comparison: LC-MS/MS with this compound vs. HPLC-UV
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.[1]
The following tables summarize the performance characteristics of the two methods based on available validation data.
Table 1: Performance of LC-MS/MS with this compound Internal Standard
| Parameter | Performance |
| Accuracy | 96.5% - 104.2% |
| Precision (Inter-day) | 6.9% - 9.4% (%CV) |
| Precision at LLOQ (Inter-day) | 13.0% (%CV) |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL |
| Internal Standard | Deuterated Robenacoxib (this compound) |
Data sourced from a validated analytical method for Robenacoxib in canine blood.[2]
Table 2: Performance of HPLC-UV Method
| Parameter | Performance |
| Accuracy (Recovery) | ~95% - 100% |
| Precision (Intra-assay) | 4.9% - 9.2% (%CV) |
| Precision (Inter-assay) | 2.2% - 10.9% (%CV) |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL (100 ng/mL) |
| Linear Range | 0.1 - 100 µg/mL |
| Internal Standard | Deracoxib (structural analog) or external standard |
Data compiled from validated HPLC-UV methods for Robenacoxib in plasma.[3][4][5]
Key Observations
-
Sensitivity: The LC-MS/MS method demonstrates significantly higher sensitivity, with a Lower Limit of Quantification (LLOQ) of 2.00 ng/mL compared to 100 ng/mL for the HPLC-UV method. This makes the LC-MS/MS method more suitable for studies where low concentrations of Robenacoxib are expected.
-
Accuracy and Precision: Both methods exhibit good accuracy and precision within generally accepted bioanalytical method validation guidelines. However, the use of a deuterated internal standard in the LC-MS/MS method is theoretically superior in correcting for analytical variability, which can lead to more robust and reliable data, especially with complex biological matrices.
-
Specificity: LC-MS/MS offers higher specificity due to the monitoring of specific mass transitions for both the analyte and the internal standard, minimizing the risk of interference from other compounds in the matrix.[2] HPLC-UV, while selective, may be more susceptible to interferences from compounds that co-elute and absorb at the same wavelength.
Experimental Protocols
LC-MS/MS Method with this compound
This protocol is based on a validated method for the quantification of Robenacoxib in whole blood.[2]
-
Sample Preparation:
-
A 50 μL aliquot of whole blood is subjected to protein precipitation.
-
-
Chromatography:
-
High-performance liquid chromatography (HPLC) is performed using a C18 column (e.g., ACE 5 μm C18, 50 x 2.1 mm).[2]
-
-
Mass Spectrometry:
-
Quantification:
-
Quantification is based on the peak area ratio of Robenacoxib to the deuterated internal standard (this compound).
-
A linear regression with 1/x² concentration weighting is used to construct the calibration curve.[2]
-
HPLC-UV Method
This protocol is a generalized representation based on published methods.[4][5]
-
Sample Preparation:
-
To a 100 µL plasma sample, an internal standard (e.g., 25 µL of 1.0 µg/mL Deracoxib) is added.[4][5]
-
Liquid-liquid extraction is performed using 4 mL of methylene chloride.[4][5]
-
The organic layer is separated, evaporated to dryness under nitrogen, and the residue is reconstituted in 200 µL of the mobile phase.[4][5]
-
-
Chromatography:
-
Detection:
-
Quantification:
-
Quantification is based on a standard curve prepared from fortified plasma samples, using either the internal standard method or an external standard method.
-
Experimental Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of Robenacoxib in a biological matrix.
Caption: Bioanalytical workflow for Robenacoxib quantification.
Conclusion
The choice between an LC-MS/MS method with a deuterated internal standard and an HPLC-UV method for Robenacoxib quantification depends on the specific requirements of the study.
-
For studies demanding high sensitivity and the utmost accuracy and robustness, the LC-MS/MS method with this compound is the superior choice . The use of a stable isotope-labeled internal standard provides the most effective means of correcting for analytical variability, ensuring the highest quality data.
-
For studies where the expected concentrations are within the linear range of the assay and high sensitivity is not a critical factor, the HPLC-UV method can be a reliable and cost-effective alternative . However, careful validation is crucial to ensure the method's selectivity and to minimize the impact of potential interferences.
Ultimately, researchers must weigh the trade-offs between sensitivity, specificity, cost, and available instrumentation when selecting the most appropriate method for their Robenacoxib quantification needs.
References
- 1. scilit.com [scilit.com]
- 2. courses.washington.edu [courses.washington.edu]
- 3. researchgate.net [researchgate.net]
- 4. Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. | Semantic Scholar [semanticscholar.org]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC and LC-MS/MS for the Quantification of Robenacoxib
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a detailed comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the determination of Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID).
This objective comparison, supported by experimental data from published studies, aims to assist in the selection of the most appropriate analytical method based on specific research needs, such as required sensitivity, sample matrix complexity, and throughput.
Performance Characteristics: A Head-to-Head Comparison
The choice between HPLC-UV and LC-MS/MS for Robenacoxib analysis often hinges on the required sensitivity and the nature of the biological matrix being analyzed. While HPLC-UV is a robust and cost-effective technique suitable for higher concentration samples, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for applications requiring low-level detection.[1][2]
| Performance Parameter | HPLC-UV | LC-MS/MS | Reference(s) |
| Linearity Range | 0.1 to 100 µg/mL | 2.00 to 2000 ng/mL | [3][4] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL (100 ng/mL) | 2.00 ng/mL | [3][4][5] |
| Recovery | ~95% - 97% | Not explicitly stated, but protein precipitation is a common extraction method. | [1][3][5] |
| Precision (Variability) | Intra- and inter-assay variability ranged from 2.2% to 10.9%. | Not explicitly stated, but method validation would require acceptable precision. | [3] |
| Accuracy | 100% | Not explicitly stated, but method validation would require acceptable accuracy. | [5] |
| Selectivity | Good, but susceptible to interference from co-eluting compounds. | Excellent, due to the specificity of mass detection. | |
| Primary Application | Analysis of plasma samples with higher concentrations of Robenacoxib. | Analysis of blood and plasma samples, especially for low concentration levels.[2][4] | [2][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for both HPLC-UV and LC-MS/MS analysis of Robenacoxib, compiled from various studies.
Robenacoxib Analysis by HPLC-UV
This method is suitable for the quantification of Robenacoxib in plasma samples.
Sample Preparation: A liquid-liquid extraction is commonly employed. To 100 µL of plasma, an internal standard is added, followed by 4 mL of methylene chloride. The mixture is vortexed and centrifuged. The organic layer is then transferred and evaporated to dryness under nitrogen. The residue is reconstituted in the mobile phase for injection into the HPLC system.[3]
Chromatographic Conditions:
-
System: A standard HPLC system with a UV detector.
-
Column: Sunfire C18 (4.6 x 150 mm, 3.5 µm).[3]
-
Mobile Phase: An isocratic mixture of 0.025% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[1][5]
Robenacoxib Analysis by LC-MS/MS
This highly sensitive method is ideal for detecting low concentrations of Robenacoxib in biological matrices like whole blood.
Sample Preparation: Protein precipitation is a common and straightforward sample preparation technique for LC-MS/MS analysis. A 50 µL aliquot of a whole blood sample is treated with a protein precipitating agent (e.g., acetonitrile).[4]
Chromatographic and Mass Spectrometric Conditions:
-
System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.[4]
-
Column: ACE 5 µm C18 column (50 x 2.1 mm).[4]
-
Mass Spectrometer: Operated in the negative electrospray ionization (ESI-) mode.[4]
-
Monitored Transition: Multiple reaction monitoring (MRM) of the transition m/z 326 → 222 for Robenacoxib.[4]
-
Internal Standard: A deuterated form of Robenacoxib is typically used as an internal standard to ensure accuracy.[4]
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for both HPLC-UV and LC-MS/MS analysis of Robenacoxib.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical determination and pharmacokinetics of robenacoxib in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Safety evaluation of the interchangeable use of robenacoxib (Onsior™) tablets and solution for injection in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
inter-species pharmacokinetic comparison using Robenacoxib-d5
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of Robenacoxib across various animal species. The data presented is compiled from peer-reviewed studies and is intended to assist researchers, scientists, and drug development professionals in understanding the species-specific disposition of this selective cyclooxygenase-2 (COX-2) inhibitor.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Robenacoxib in dogs, cats, sheep, and geese following intravenous (IV), subcutaneous (SC), and oral (PO) administration. These parameters are crucial for inter-species dose extrapolation and for predicting the efficacy and safety of the drug.
Table 1: Pharmacokinetic Parameters of Robenacoxib Following Intravenous (IV) Administration
| Species | Dose (mg/kg) | T½ (h) | Vss (L/kg) | Cl (L/kg/h) | Reference |
| Dog | 2 | 0.63 | 0.24 | 0.81 | [1][2] |
| Cat | 2 | 1.49 | 0.19 | 0.44 | [1][3] |
| Sheep | 2 | 2.64 | 0.077 | 0.056 | [3][4] |
| Geese | 2 | 0.35 | - | 0.68 | [5] |
Table 2: Pharmacokinetic Parameters of Robenacoxib Following Subcutaneous (SC) Administration
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Dog | 2 | 1.2 - 4.6 | 1 - 1.5 | 88 | [1][2] |
| Cat | - | - | - | 69 | [3] |
| Sheep | 4 | 7.04 | - | 45.98 | [4] |
Table 3: Pharmacokinetic Parameters of Robenacoxib Following Oral (PO) Administration
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Dog (fasted) | 1-4 | < 1h | < 1 | 84 | [1][2] |
| Dog (fed) | 1-4 | - | - | 62 | [2] |
| Cat (fasted) | 1-2.4 | - | - | 49 | [3] |
| Sheep | 4 | 3.01 | - | 16.58 | [4] |
| Geese | 4 | - | 0.5 | - | [5] |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized pharmacokinetic methodologies. While specific details may vary between studies, the general experimental workflow is outlined below.
General Experimental Protocol:
A typical pharmacokinetic study of Robenacoxib involves the administration of a single dose of the drug to a group of healthy animals. Blood samples are then collected at predetermined time points. The concentration of Robenacoxib in the plasma or blood is quantified using validated analytical methods, such as high-pressure liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[2] The resulting concentration-time data are then used to calculate key pharmacokinetic parameters through non-compartmental analysis.
-
Animal Models: Studies have been conducted in various species, including beagle dogs, domestic short-hair cats, female sheep, and geese.[3][5][6]
-
Drug Administration: Robenacoxib is administered via intravenous, subcutaneous, or oral routes.[2][3][5] Doses are calculated based on the animal's body weight.
-
Sample Collection: Venous blood samples are collected at multiple time points post-administration to characterize the absorption, distribution, and elimination phases of the drug.
-
Analytical Methods: Plasma or blood concentrations of Robenacoxib are determined using validated and sensitive analytical techniques to ensure accuracy and precision.[2]
-
Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to determine parameters such as elimination half-life (T½), volume of distribution at steady state (Vss), clearance (Cl), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
Visualizations
Mechanism of Action: COX-2 Inhibition
Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for the COX-2 enzyme.[3] The following diagram illustrates the role of COX enzymes in the synthesis of prostaglandins and how selective COX-2 inhibitors like Robenacoxib exert their anti-inflammatory and analgesic effects.
Caption: Mechanism of action of Robenacoxib as a selective COX-2 inhibitor.
Experimental Workflow for a Typical Pharmacokinetic Study
The following diagram outlines the key steps involved in a typical in-vivo pharmacokinetic study.
Caption: A generalized workflow for conducting an in-vivo pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical determination and pharmacokinetics of robenacoxib in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Robenacoxib pharmacokinetics in sheep following oral, subcutaneous, and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Determination of the route of excretion of robenacoxib (Onsior™) in cats and dogs: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of different extraction methods for Robenacoxib analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common extraction methods for the analysis of Robenacoxib from biological matrices: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The selection of an appropriate extraction method is critical for accurate and reliable quantification of drug candidates in various stages of pharmaceutical research and development. This document presents a summary of their performance based on experimental data, detailed experimental protocols, and a visual representation of the Robenacoxib mechanism of action.
Performance Comparison of Extraction Methods
The choice of extraction method significantly impacts recovery, sample cleanliness, and overall analytical performance. Below is a summary of quantitative data for the three methods.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Average Recovery | 87-93%[1] | ~97%[1][2] | >80% |
| Selectivity | High (sorbent chemistry can be tailored) | Moderate to High (dependent on solvent choice and pH) | Low (co-precipitation of endogenous compounds is common) |
| Sample Cleanliness | High (effective removal of interferences) | Moderate (risk of extracting other matrix components) | Low (high levels of endogenous material remain in the supernatant) |
| Potential for Automation | High (amenable to 96-well plate formats) | Moderate (can be automated but may be more complex) | High (simple procedure easily automated) |
| Solvent Consumption | Moderate | High | Low |
| Matrix Effects | Generally low due to high sample cleanliness.[3] | Can be significant depending on the complexity of the matrix and the chosen solvent. | Often significant due to the high concentration of co-eluting endogenous components. |
Mechanism of Action: Robenacoxib as a COX-2 Inhibitor
Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][5][6] This enzyme is a key component of the arachidonic acid cascade, which leads to the production of prostaglandins, mediators of pain and inflammation. By selectively targeting COX-2, Robenacoxib reduces the synthesis of pro-inflammatory prostaglandins while sparing the constitutive COX-1 enzyme, which is involved in gastrointestinal protection and platelet function.[5][6]
Caption: Mechanism of action of Robenacoxib as a selective COX-2 inhibitor.
Experimental Protocols
The following are detailed methodologies for the extraction of Robenacoxib from plasma samples.
Solid-Phase Extraction (SPE)
This protocol is based on a simplified 3-step method using a polymeric reversed-phase sorbent like Oasis HLB.
Materials:
-
SPE cartridges (e.g., Oasis HLB, 1 cc, 30 mg)
-
Plasma sample
-
Phosphoric acid (4%)
-
Methanol (5% and 100%)
-
Acetonitrile
-
SPE manifold
-
Centrifuge
Procedure:
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid. Vortex to mix.
-
Load: Load the entire pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute Robenacoxib from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.
Liquid-Liquid Extraction (LLE)
This protocol describes a general procedure for the extraction of Robenacoxib using an organic solvent.
Materials:
-
Plasma sample
-
Sodium chloride (optional)
-
Methylene chloride (or other suitable water-immiscible organic solvent)
-
Vortex mixer
-
Centrifuge
-
Evaporation system
Procedure:
-
Sample Preparation: To 200 µL of plasma in a centrifuge tube, add 50 mg of NaCl (optional, to increase the ionic strength of the aqueous phase).
-
Extraction: Add 1 mL of methylene chloride to the plasma sample.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of Robenacoxib into the organic phase.
-
Phase Separation: Centrifuge the sample at approximately 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer (methylene chloride) to a clean tube, avoiding the upper aqueous layer and any precipitated proteins at the interface.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in an appropriate volume of mobile phase for analysis.
Protein Precipitation (PPT)
This is a rapid and simple method for removing the majority of proteins from the sample.
Materials:
-
Plasma sample
-
Acetonitrile (ice-cold)
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Syringe filters (0.22 µm)
Procedure:
-
Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).
-
Mixing: Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Incubation (Optional): For enhanced precipitation, incubate the samples at -20°C for 10-15 minutes.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the analytical instrument.
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of Robenacoxib from biological samples, from sample collection to data analysis.
Caption: General workflow for Robenacoxib analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Pharmacology, safety, efficacy and clinical uses of the COX-2 inhibitor robenacoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Robenacoxib-d5
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Robenacoxib-d5. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.
Hazard Identification and Personal Protective Equipment
This compound is a deuterated analog of Robenacoxib. While specific data for the deuterated form is limited, the safety precautions for Robenacoxib should be strictly followed. Robenacoxib is classified with several hazards, necessitating the use of appropriate Personal Protective Equipment (PPE).
Hazard Summary:
-
Suspected of damaging fertility or the unborn child.[1][2][3][4][5]
-
Causes skin and serious eye irritation.[2]
-
May cause respiratory irritation.[2]
A quantitative summary of required safety measures is provided below:
| Exposure Route | Hazard Classification | Required Personal Protective Equipment (PPE) | Engineering Controls |
| Inhalation | May cause respiratory irritation | NIOSH-approved respirator (e.g., N95) | Use in a well-ventilated area or a chemical fume hood.[1] |
| Dermal (Skin) | Causes skin irritation | Chemical-resistant gloves (e.g., nitrile) | Lab coat or other protective clothing to prevent skin contact.[1][3] |
| Ocular (Eye) | Causes serious eye irritation | Safety glasses with side shields or chemical goggles.[1][3] | Eyewash station should be readily available. |
| Ingestion | Harmful if swallowed | Do not eat, drink, or smoke when handling.[1] | N/A |
Operational Plan: Safe Handling Protocol
Adherence to a standardized operational protocol is critical for minimizing exposure and ensuring safety.
Experimental Workflow for Handling this compound:
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE: nitrile gloves, safety goggles, and a lab coat.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure an eyewash station and safety shower are accessible.
-
-
Handling:
-
Storage:
Emergency and Disposal Plan
Immediate and appropriate action is crucial in the event of an accidental exposure or spill.
First Aid Measures:
| Exposure Type | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[1] |
Spill and Disposal Protocol:
Caption: Spill response and disposal workflow.
Disposal Guidelines:
-
Dispose of this compound and its container in accordance with local, regional, national, and international regulations.[3][5]
-
Do not allow the chemical to enter drains, as it is harmful to aquatic life.[1]
-
Contaminated materials should be placed in a sealed, properly labeled container for disposal by a licensed waste disposal company.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
